molecular formula C10H20O3 B15595684 Mullilam diol

Mullilam diol

Cat. No.: B15595684
M. Wt: 188.26 g/mol
InChI Key: RKROZYQLIWCOBD-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,4S)-p-menthane-1,2,4-triol is a p-menthane monoterpenoid.
(1S,2S,4S)-4-Isopropyl-1-methylcyclohexane-1,2,4-triol has been reported in Boswellia sacra, Garcinia dulcis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,4S)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKROZYQLIWCOBD-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(C(C1)O)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(CC[C@]([C@H](C1)O)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mullilam Diol: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Mullilam Diol, a naturally occurring monoterpenoid. It details its primary natural source, chemical properties, and a plausible, detailed methodology for its isolation and purification. While the original, specific isolation protocol from its initial discovery is not fully detailed in available literature, this guide constructs a robust experimental workflow based on established phytochemical techniques for separating terpenoid diols from essential oils. All quantitative data from cited literature is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction to this compound

This compound is a monoterpenoid first isolated from the essential oil of Zanthoxylum rhetsa DC., a plant belonging to the Rutaceae family.[1] Initially, its structure was proposed as a p-menthane-2,3-dihydroxy-1,4-oxide. However, subsequent spectroscopic and chemical analysis led to a revision of its structure to (±)-p-menthan-1α,2β,4β-triol.[1] This compound is of interest to researchers for its potential biological activities, stemming from its presence in a plant with a history of use in traditional medicine.

Chemical Profile:

PropertyValueReference
Chemical Name (±)-p-Menthan-1α,2β,4β-triol[1]
Synonym This compound[1]
CAS Number 36150-04-6
Molecular Formula C₁₀H₂₀O₃
Molecular Weight 188.26 g/mol
Melting Point 171°C

Natural Source: Zanthoxylum rhetsa DC.

The primary and thus far only confirmed natural source of this compound is the essential oil derived from the fruits of Zanthoxylum rhetsa DC.[1] This plant, also known as Indian prickly ash, is found in tropical and subtropical regions of Asia. The essential oil of Z. rhetsa is rich in monoterpenoids, with sabinene (B1680474) and terpinen-4-ol being the most abundant constituents. The biogenetic relationship between these major components and this compound is significant, as this compound is considered an oxidation product of sabinene.

Table 1: Major Chemical Constituents of Zanthoxylum rhetsa Essential Oil (Various Studies)

ConstituentPercentage Composition (%)Plant PartGeographical OriginReference
Sabinene22.51 - 66.3Fruits/SeedsThailand, India
Terpinen-4-ol13.71 - 32.33Fruits/LeavesThailand, Vietnam
Limonene6.02 - 25.01Fruits/LeavesVietnam
γ-Terpinene6.12 - 7.97Stem Bark/FruitsVietnam, Thailand
α-Pinene6.08 - 6.6SeedsIndia
β-Pinene6.3 - 6.59SeedsIndia

Note: The chemical composition of the essential oil can vary significantly based on the geographical location, the part of the plant used, and the extraction method.

Isolation of this compound: A Proposed Experimental Protocol

Stage 1: Extraction of Essential Oil

The initial step is the extraction of the essential oil from the dried fruits of Zanthoxylum rhetsa. Steam distillation is the most common and efficient method for this purpose.

Protocol:

  • Plant Material Preparation: Obtain dried fruits of Zanthoxylum rhetsa. Grind the fruits into a coarse powder to increase the surface area for efficient extraction.

  • Steam Distillation:

    • Place the powdered plant material (e.g., 500 g) in a round-bottom flask of a Clevenger-type apparatus.

    • Add distilled water to the flask to cover the plant material.

    • Heat the flask to boiling. The steam and volatile components will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.

    • Continue the distillation for 3-4 hours, or until no more oil is collected.

  • Oil Recovery:

    • Carefully separate the essential oil from the aqueous layer.

    • Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Store the essential oil in a sealed, dark glass vial at 4°C until further processing.

Stage 2: Chromatographic Separation and Purification

Due to the polar nature of the hydroxyl groups in this compound, it is expected to be one of the more polar components within the essential oil. Column chromatography is the method of choice for separating compounds based on polarity.

Protocol:

  • Column Preparation:

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Wash the packed column with hexane (B92381) until the silica gel bed is stable.

  • Sample Loading:

    • Dissolve a known amount of the crude essential oil (e.g., 10 g) in a minimal volume of hexane.

    • Adsorb the dissolved oil onto a small amount of silica gel.

    • Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.

    • Carefully layer this powder on top of the prepared silica gel column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent, such as ethyl acetate (B1210297). A suggested gradient could be:

      • Hexane (100%)

      • Hexane:Ethyl Acetate (98:2)

      • Hexane:Ethyl Acetate (95:5)

      • Hexane:Ethyl Acetate (90:10)

      • Hexane:Ethyl Acetate (80:20)

      • Hexane:Ethyl Acetate (50:50)

      • Ethyl Acetate (100%)

  • Fraction Collection:

    • Collect fractions of a fixed volume (e.g., 20 mL) throughout the elution process.

  • Monitoring:

    • Monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

    • Visualize the spots on the TLC plates using an appropriate staining reagent (e.g., p-anisaldehyde sulfuric acid spray followed by heating) that is sensitive to terpenoids.

    • Combine fractions that show a similar TLC profile.

  • Crystallization and Purification:

    • The fractions containing the compound with an Rf value corresponding to a polar diol are likely to contain this compound.

    • Concentrate these fractions under reduced pressure.

    • Attempt to crystallize the residue from a suitable solvent or solvent mixture (e.g., hexane-ethyl acetate, chloroform-methanol).

    • The original literature reported a melting point of 171°C for the crystalline this compound, which can be used as an indicator of purity.[1]

    • Further purification can be achieved by recrystallization.

Stage 3: Characterization

The identity and purity of the isolated this compound should be confirmed using modern spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the p-menthan-1α,2β,4β-triol structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of hydroxyl functional groups.

Visualizing the Workflow

The following diagrams illustrate the proposed experimental workflow for the isolation of this compound.

experimental_workflow cluster_extraction Stage 1: Essential Oil Extraction cluster_separation Stage 2: Chromatographic Separation cluster_purification Stage 3: Purification and Characterization start Dried Zanthoxylum rhetsa Fruits grinding Grinding start->grinding distillation Steam Distillation grinding->distillation drying Drying with Na₂SO₄ distillation->drying crude_oil Crude Essential Oil drying->crude_oil column_chrom Silica Gel Column Chromatography crude_oil->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Similar Fractions tlc_monitoring->pooling crystallization Crystallization pooling->crystallization characterization Spectroscopic Characterization (NMR, MS, IR) crystallization->characterization pure_diol Pure this compound characterization->pure_diol

Caption: Proposed experimental workflow for the isolation of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the signaling pathways directly modulated by isolated this compound. However, extracts of Zanthoxylum rhetsa have been investigated for various biological activities, including anti-inflammatory and antimicrobial effects. It is plausible that this compound contributes to these activities. The diagram below illustrates a generalized inflammatory signaling pathway that could be a target for compounds isolated from this plant.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 NFkB->COX2 upregulates iNOS iNOS NFkB->iNOS upregulates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines upregulates Prostaglandins Prostaglandins COX2->Prostaglandins produces NitricOxide Nitric Oxide (NO) iNOS->NitricOxide produces MullilamDiol This compound (Hypothesized Target) MullilamDiol->NFkB

Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway.

Conclusion

This compound, with its revised structure of (±)-p-menthan-1α,2β,4β-triol, is a unique natural product found in Zanthoxylum rhetsa. While its specific biological activities and signaling pathway interactions are yet to be fully elucidated, its presence in a medicinally important plant warrants further investigation. This guide provides a comprehensive summary of the current knowledge and a detailed, plausible protocol for its isolation, which can serve as a foundation for researchers aiming to explore the therapeutic potential of this interesting monoterpenoid. The lack of quantitative data on the yield of this compound from its natural source highlights an area for future research.

References

In-depth Technical Guide: (±)-p-Menthane-1α,2β,4β-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-p-Menthane-1α,2β,4β-triol is a monoterpenoid and a stereoisomer of p-menthane-1,2,4-triol. Its chemical structure, based on the p-menthane (B155814) backbone, features three hydroxyl groups at positions 1, 2, and 4 with a specific stereochemistry (1α, 2β, 4β). This document provides a comprehensive overview of its chemical properties, based on available scientific literature. While detailed experimental data remains somewhat elusive in publicly accessible domains, this guide consolidates the current understanding of this compound.

Chemical Properties

The fundamental chemical properties of (±)-p-Menthane-1α,2β,4β-triol are summarized below. It is important to note that experimental values for this specific stereoisomer are not widely reported.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₃
Molecular Weight 188.26 g/mol
CAS Number 22555-61-9 (for p-menthane-1,2,4-triol, stereochemistry not specified)[1]
Appearance Crystalline solid (inferred from polymorphism studies)[2]
Melting Point Varies (exhibits polymorphism)[2]
Boiling Point Not available
Solubility Expected to be soluble in polar organic solvents and sparingly soluble in water.

Synthesis and Structure

The synthesis of p-menthane-1α,2β,4β-triol has been achieved from (+)-terpinen-4-ol.[2] A notable characteristic of p-menthane-1,2,4-triol is the observation of two distinct forms with different polarities. The higher polarity form has been identified as the racemate, (±)-p-menthan-1α,2β,4β-triol. The structure of this racemic form has been unequivocally confirmed through single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

The existence of a lower polarity form that exhibits polymorphism suggests complex solid-state behavior for this class of compounds.[2] The differing melting points and optical rotations of these forms highlight the importance of stereochemistry in the physical properties of p-menthane triols.

Experimental Protocols

Diagram: Synthetic Workflow from (+)-Terpinen-4-ol

G start (+)-Terpinen-4-ol step1 Hydroxylation Agent (e.g., Peracetic Acid) start->step1 Oxidation product (±)-p-Menthane-1α,2β,4β-triol step1->product

Caption: Generalized synthetic pathway to (±)-p-Menthane-1α,2β,4β-triol.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the biological activity and associated signaling pathways for (±)-p-menthan-1α,2β,4β-triol. However, the biological activities of its synthetic precursor, terpinen-4-ol, and other related p-menthane derivatives are well-documented, suggesting potential areas for future investigation.

Terpinen-4-ol, the major active component of tea tree oil, has demonstrated a range of biological effects, including anti-inflammatory, antimicrobial, and acaricidal properties. The anti-inflammatory effects of terpinen-4-ol are attributed to its ability to suppress the production of pro-inflammatory cytokines.

Diagram: Potential Areas of Biological Investigation

G cluster_bioactivity Potential Biological Activities (Hypothesized) compound (±)-p-Menthane-1α,2β,4β-triol anti_inflammatory Anti-inflammatory compound->anti_inflammatory antimicrobial Antimicrobial compound->antimicrobial insect_repellent Insect Repellent compound->insect_repellent

Caption: Hypothesized biological activities for investigation.

Conclusion

(±)-p-Menthane-1α,2β,4β-triol is a structurally defined monoterpenoid whose chemical properties, particularly its polymorphism, are of scientific interest. While its synthesis from (+)-terpinen-4-ol has been established, detailed experimental data and protocols are not widely available. Furthermore, its biological activity remains unexplored, presenting an opportunity for future research, especially given the known therapeutic properties of its precursor and related compounds. This technical guide serves as a foundational document based on the current scientific landscape, and it is anticipated that further research will provide a more complete understanding of this compound's chemical and biological profile.

References

Unveiling the Spectroscopic Signature of Mullilam Diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the spectroscopic data for mullilam diol, scientifically known as (±)-p-menthan-1α,2β,4β-triol. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and presents logical workflows for its analysis.

This compound, a monoterpenoid found in the essential oil of Zanthoxylum rhetsa, has been a subject of interest for its potential biological activities. The correct structural elucidation is crucial for understanding its function and for any further development. Initially misidentified, its structure was revised to (±)-p-menthan-1α,2β,4β-triol. This guide compiles the key spectroscopic data that confirms this structure.

Spectroscopic Data of this compound

The following tables summarize the key quantitative data from NMR and IR spectroscopy, and Mass Spectrometry for (±)-p-menthan-1α,2β,4β-triol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in accessible literature

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
Data not available in accessible literature

Note: Specific ¹H and ¹³C NMR chemical shift values for (±)-p-menthan-1α,2β,4β-triol from the primary literature could not be accessed. The tables are provided as a template for when such data becomes available.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description of Vibration
~3400 (broad)O-H stretching (hydroxyl groups)
~2950-2850C-H stretching (alkane)
~1465C-H bending (methylene)
~1375C-H bending (methyl)
~1150C-O stretching (tertiary and secondary alcohols)
Mass Spectrometry (MS)
m/z RatioInterpretation
188[M]⁺ (Molecular Ion)
170[M - H₂O]⁺
152[M - 2H₂O]⁺
134[M - 3H₂O]⁺
Other significant fragmentsFragment structures to be determined from the spectrum

Note: The fragmentation pattern is predicted based on the structure. The molecular ion peak is expected at m/z 188, corresponding to the molecular weight of C₁₀H₂₀O₃. Subsequent losses of water molecules are characteristic of polyhydroxy compounds.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. However, based on standard practices for the analysis of terpenoids and related natural products, the following methodologies can be applied.

NMR Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of the purified this compound in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum on the same instrument, typically with proton decoupling. A larger number of scans is usually required compared to ¹H NMR.

    • 2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Solid/Liquid Sample (ATR): Place a small amount of the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction and Ionization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like monoterpenoids, GC-MS is a common technique. The sample is injected into a gas chromatograph to separate it from other components before it enters the mass spectrometer. Electron Ionization (EI) is a standard ionization method.

    • Electrospray Ionization (ESI-MS): For less volatile compounds or for softer ionization, the sample can be dissolved in a suitable solvent and introduced into the mass spectrometer via an electrospray source.

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the isolation and spectroscopic identification of this compound.

spectroscopic_workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis Plant_Material Zanthoxylum rhetsa Plant Material Extraction Solvent Extraction (e.g., with methanol) Plant_Material->Extraction Step 1 Crude_Extract Crude Extract Extraction->Crude_Extract Step 2 Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Step 3 Pure_Compound Purified this compound Chromatography->Pure_Compound Step 4 MS Mass Spectrometry (MS) Pure_Compound->MS Determine Molecular Weight & Fragmentation IR Infrared Spectroscopy (IR) Pure_Compound->IR Identify Functional Groups NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR Determine Carbon-Hydrogen Framework Structure_Elucidation Structure Elucidation MS->Structure_Elucidation IR->Structure_Elucidation NMR->Structure_Elucidation

A logical workflow for the isolation and spectroscopic analysis of this compound.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the signaling pathways directly modulated by this compound. Terpenoids, as a class, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, often through interactions with various cellular signaling pathways. Further research is required to elucidate the specific biological targets and mechanisms of action for (±)-p-menthan-1α,2β,4β-triol.

The diagram below represents a generalized experimental workflow for investigating the potential biological activity of a purified natural product like this compound.

biological_activity_workflow Purified_Compound Purified this compound In_Vitro_Assays In Vitro Assays (e.g., enzyme inhibition, cytotoxicity) Purified_Compound->In_Vitro_Assays Initial Screening Cell_Based_Assays Cell-Based Assays (e.g., signaling pathway analysis) In_Vitro_Assays->Cell_Based_Assays Promising Hits In_Vivo_Models In Vivo Models (e.g., animal studies) Cell_Based_Assays->In_Vivo_Models Confirmed Activity Mechanism_of_Action Elucidation of Mechanism of Action Cell_Based_Assays->Mechanism_of_Action In_Vivo_Models->Mechanism_of_Action

An experimental workflow for investigating the biological activity of this compound.

Mullilam Diol: A Technical Overview of a Natural Monoterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mullilam diol, a natural monoterpenoid, has been identified as a constituent of plants from the Zanthoxylum genus, specifically Zanthoxylum rhetsa (also known as Zanthoxylum budrunga).[1][2][3][4] Initially isolated from the essential oil of this plant, its chemical structure has been a subject of scientific investigation, leading to a revised and now conclusively established identification as (±)-p-menthan-1α,2β,4β-triol.[1][5] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical identity. However, it is important to note that dedicated studies on the specific biological activities of isolated this compound are currently limited in the scientific literature. While the broader extracts of its source plants exhibit various pharmacological effects, these cannot be directly and solely attributed to this compound without further research.

Chemical Identity and Properties

  • Systematic Name: (±)-p-menthan-1α,2β,4β-triol

  • Synonyms: this compound

  • CAS Number: 36150-04-6[2]

  • Molecular Formula: C₁₀H₂₀O₃

  • Source: Isolated from the essential oil of Zanthoxylum rhetsa (Rutaceae family).[1][5]

The structural elucidation of this compound has been crucial in distinguishing it from other related p-menthane (B155814) derivatives. This clarification of its stereochemistry is fundamental for any future investigation into its synthesis and biological evaluation.

Biological Activity: Current Landscape and Future Directions

A thorough review of the existing scientific literature reveals a notable gap in the specific biological activity data for isolated this compound. While the essential oils and crude extracts of Zanthoxylum species, from which this compound is derived, have been reported to possess a range of biological properties, including anti-inflammatory and antiseptic effects, these activities are the result of a complex mixture of phytochemicals.[6][7][8]

Currently, there are no publicly available studies that provide quantitative data (such as IC₅₀ or EC₅₀ values) or detailed experimental protocols on the anti-inflammatory, anticancer, antioxidant, or antimicrobial activities of purified this compound.

The broader Zanthoxylum genus is known to be a rich source of bioactive compounds, and the activities of its extracts provide a rationale for investigating the individual constituents.[6][7][8] Future research should focus on the isolation of this compound in sufficient quantities to enable comprehensive biological screening.

Postulated Areas for Future Investigation

Given the biological activities observed in the extracts of its host plant, several avenues for future research on this compound can be proposed. The following workflow outlines a potential approach for the systematic evaluation of its biological properties.

G cluster_0 Isolation and Purification cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Studies Isolation Isolation of this compound from Zanthoxylum rhetsa Purification Purification by Chromatographic Techniques Isolation->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure AntiInflammatory Anti-inflammatory Assays (e.g., COX-2, iNOS inhibition) Structure->AntiInflammatory Anticancer Anticancer Screening (Various cell lines, MTT assay) Structure->Anticancer Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Structure->Antioxidant Antimicrobial Antimicrobial Testing (MIC, MBC determination) Structure->Antimicrobial Signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) AntiInflammatory->Signaling Anticancer->Signaling Target Target Identification Studies Signaling->Target AnimalModels Efficacy in Animal Models (e.g., Carrageenan-induced edema) Signaling->AnimalModels Toxicity Toxicology and Safety Assessment AnimalModels->Toxicity

Caption: Proposed workflow for the biological evaluation of this compound.

Experimental Protocols: A Call for Future Research

As there are no specific published studies on the biological activity of this compound, detailed experimental protocols cannot be provided at this time. Researchers interested in this compound would need to adapt standard assays for evaluating anti-inflammatory, anticancer, antioxidant, and antimicrobial activities.

Conclusion

This compound, chemically defined as (±)-p-menthan-1α,2β,4β-triol, represents an intriguing natural product from the Zanthoxylum genus. While its chemical structure has been elucidated, its biological activity remains largely unexplored. The known pharmacological properties of its source plant suggest that this compound could possess valuable therapeutic potential. This guide highlights the current knowledge and underscores the significant opportunity for future research to isolate this compound and systematically investigate its biological functions. Such studies are essential to unlock the potential of this compound for applications in drug discovery and development.

References

A Technical Guide to the Phytochemical Landscape of Zanthoxylum budrunga

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical analysis of Zanthoxylum budrunga (syn. Zanthoxylum rhetsa), a deciduous tree utilized in traditional medicine across Southeast Asia.[1][2] The plant, commonly known as Indian Prickly Ash, has a rich history of use for treating a variety of ailments, including rheumatism, cholera, dysentery, asthma, and infections.[1][2][3] This document collates findings on its chemical constituents, presents detailed experimental protocols for their analysis, and visualizes key workflows to support further research and drug discovery initiatives.

Phytochemical Composition

Zanthoxylum budrunga is a rich reservoir of diverse secondary metabolites, with different parts of the plant exhibiting unique chemical profiles. The primary classes of compounds identified include alkaloids, lignans (B1203133), flavonoids, terpenes, and phenolic acids.[4][5] Qualitative phytochemical screening of various extracts has confirmed the presence of reducing sugars, alkaloids, glycosides, flavonoids, and gums.[1][6]

Quantitative Analysis of Bioactive Compounds

Quantitative studies, primarily on the seeds and root bark, have determined the concentrations of key bioactive compounds. The total phenolic content is a significant indicator of antioxidant potential.

Table 1: Total Phenolic Content in Zanthoxylum budrunga Extracts

Plant PartExtraction SolventTotal Phenolic Content (mg GAE/100g of extract)Reference
SeedsEthanol (B145695)338.77[1][7]
Root BarkEthanol647.91[8][9]

GAE: Gallic Acid Equivalent

High-Performance Liquid Chromatography (HPLC) has been employed to identify and quantify specific phenolic compounds in ethanolic extracts.

Table 2: Quantified Phenolic Compounds in Zanthoxylum budrunga Extracts via HPLC

Plant PartCompoundConcentration (mg/100g of extract)Reference
SeedsCaffeic Acid75.45[1][6][7]
Root Bark(+)-Catechin Hydrate94.94[8]
Root BarkCaffeic Acid3.72[8]
Root BarkQuercetin11.95[8]
Volatile Compounds and Essential Oils

The volatile oil from the seed coat of Zanthoxylum budrunga has been analyzed, revealing a composition rich in terpenes.

Table 3: Major Volatile Constituents of Zanthoxylum budrunga Seed Coat Oil

CompoundPercentage (%)
Terpinen-4-ol32.1
α-Terpineol8.2
Sabinene8.1
β-Phellandrene7.4
2-Undecanone7.1
Source:[1]
Isolated Bioactive Molecules

A variety of bioactive compounds have been isolated and identified from different parts of the plant.

  • Stem Bark : Several alkaloids and lignans have been isolated.[1] Eight alkaloids and two lignans were specifically identified and tested for antimicrobial activity.[10]

  • Root Bark : Quinolone terpene alkaloids such as chelerybulgarine, 2′-episimulanoquinoline, 2,11-didemethoxyvepridimerine B, and rhetsidimerine have been reported.[4]

  • Fruits : Volatile constituents like hydroxy α-sanshool, β-phellandrene, β-pinene, and pipertone, along with alkaloids such as glycosine and rutaecarpine, have been isolated.[1][11]

  • Leaves : Three alkaloids—pseudophrynamine, 2-(2′,4′,6′-trimethyl heptenyl)-4-quinozolone, and lunacridine—have been identified.[1]

  • Roots : A monoterpene triol, trihydroxy-p-menthane, has been reported.[1]

Experimental Protocols

This section details the methodologies employed in the phytochemical and bioactivity analysis of Zanthoxylum budrunga.

Plant Material Extraction

This protocol describes a general method for preparing extracts for subsequent analysis.

  • Plant Collection : The specific plant part (e.g., seeds, root bark) is collected and identified by a botanist. A voucher specimen is typically deposited in a national herbarium for future reference.[1]

  • Preparation : The collected plant material is dried and ground into a coarse powder.[1]

  • Maceration : The powdered material (e.g., 210 g) is macerated in a solvent, typically 95% ethanol (e.g., 1 L), for a period of three days with occasional shaking.[1]

  • Filtration and Concentration : The mixture is filtered through a cotton plug. The resulting filtrate is then evaporated, often under reduced pressure, to yield a crude extract.[1]

Determination of Total Phenolic Content

This protocol uses the Folin-Ciocalteu method to quantify the total phenolic compounds.

  • Sample Preparation : 0.5 g of the ground plant material is mixed with 50 mL of 80% aqueous methanol (B129727) and sonicated for 20 minutes. A 2 mL aliquot is centrifuged for 15 minutes at 14,000 rpm.[1]

  • Standard Preparation : Gallic acid standard solutions are prepared by serial dilution to concentrations ranging from 15.62 to 500 mg/L.[1]

  • Reaction : 1 mL of the sample extract or standard solution is transferred to a 25 mL volumetric flask, and 9 mL of distilled water is added.[1]

  • Reagent Addition : 1 mL of Folin-Ciocalteu's reagent is added to the flask with continuous shaking. After 5 minutes, 10 mL of a 7% sodium carbonate (Na₂CO₃) solution is added.[1]

  • Incubation and Measurement : The final volume is adjusted to 25 mL with distilled water, and the mixture is incubated for 90 minutes. The absorbance is measured at 750 nm against a blank.[1]

  • Calculation : The total phenolic content is calculated from the calibration curve prepared using the gallic acid standards and expressed as mg of gallic acid equivalents (GAE) per 100 g of dried plant material.[1]

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of the extract.

  • Sample Preparation : The extract is prepared in various concentrations (e.g., 1 to 100 μg/mL) in a suitable solvent like ethanol.[8]

  • Reaction Mixture : 2 mL of each sample concentration is mixed with 3 mL of a 0.004% w/v solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.[8]

  • Incubation : The mixture is incubated in the dark at room temperature for 30 minutes.[8]

  • Measurement : The absorbance of the resulting solution is measured at 517 nm against a blank.[8]

  • Calculation : The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined. For the ethanol extract of Z. budrunga seeds, the IC₅₀ was found to be 82.60 μg/mL.[1][7]

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines the separation and quantification of phenolic compounds.

  • Instrumentation : A system such as a Dionex UltiMate 3000 equipped with a quaternary rapid separation pump and a photodiode array detector is used.[1]

  • Column : An Acclaim C₁₈ column (5 μm, 4.6 × 250 mm) is maintained at 30°C.[1]

  • Mobile Phase and Gradient : The mobile phase consists of acetonitrile (B52724) (A), acetic acid solution pH 3.0 (B), and methanol (C). A gradient elution program is used:

    • 0–9 min: 5% A / 95% B

    • 10–19 min: 10% A / 80% B / 10% C

    • 20–30 min: 20% A / 60% B / 20% C[1]

  • Flow Rate and Injection Volume : The flow rate is maintained at 1 mL/min with an injection volume of 20 μL.[1]

  • Detection : Compounds are identified by comparing their retention times and UV-Vis spectra with those of known standards.[1]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to the phytochemical analysis of Zanthoxylum budrunga.

Phytochemical_Analysis_Workflow cluster_collection Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output Start Plant Material (Z. budrunga) Prep Drying & Grinding Start->Prep Extract Solvent Extraction (e.g., Ethanol) Prep->Extract Concentrate Filtration & Concentration Extract->Concentrate CrudeExtract Crude Extract Concentrate->CrudeExtract Qualitative Qualitative Screening (Test for Alkaloids, Flavonoids, etc.) CrudeExtract->Qualitative Quantitative Quantitative Analysis (HPLC, Spectrophotometry) CrudeExtract->Quantitative Bioassay Bioactivity Screening (e.g., Antioxidant, Cytotoxic) CrudeExtract->Bioassay Data Data Interpretation & Reporting Qualitative->Data Quantitative->Data Bioassay->Data

Caption: General workflow for the phytochemical analysis of Zanthoxylum budrunga.

Total_Phenolic_Content_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Calculation Plant Ground Plant Material Extract Extract with 80% Methanol + Sonicate Plant->Extract Centrifuge Centrifuge to get Supernatant Extract->Centrifuge Mix Mix Supernatant/Standard with H₂O Centrifuge->Mix AddFolin Add Folin-Ciocalteu Reagent Mix->AddFolin AddNa2CO3 Add 7% Na₂CO₃ Solution AddFolin->AddNa2CO3 Incubate Incubate for 90 min AddNa2CO3->Incubate Spectro Measure Absorbance at 750 nm Incubate->Spectro Calc Calculate Total Phenolic Content (mg GAE/100g) Spectro->Calc Curve Prepare Gallic Acid Standard Curve Curve->Calc

Caption: Experimental workflow for determining total phenolic content.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Extract Prepare serial dilutions of Plant Extract Mix Mix 2 mL Extract + 3 mL DPPH Extract->Mix DPPH Prepare 0.004% DPPH Solution DPPH->Mix Incubate Incubate in dark for 30 min Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC₅₀ Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging (antioxidant) assay.

Bioactivity_Relationship Zb Zanthoxylum budrunga Alkaloids Alkaloids Zb->Alkaloids Lignans Lignans Zb->Lignans Phenolics Phenolics (Caffeic Acid, Quercetin) Zb->Phenolics Terpenes Terpenes (Terpinen-4-ol) Zb->Terpenes Antimicrobial Antimicrobial Alkaloids->Antimicrobial Cytotoxic Cytotoxic Alkaloids->Cytotoxic Antidiarrheal Antidiarrheal Alkaloids->Antidiarrheal Lignans->Antimicrobial Antioxidant Antioxidant Phenolics->Antioxidant Antinociceptive Antinociceptive (Analgesic) Phenolics->Antinociceptive Terpenes->Cytotoxic

References

The Antinociceptive Potential of p-Menthane Triols: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the antinociceptive properties of p-menthane (B155814) triols is limited. This document synthesizes available data on structurally related p-menthane derivatives, particularly p-menthanediols and other monoterpenes, to provide a comprehensive overview and potential framework for future research into p-menthane triols.

Executive Summary

p-Menthane triols, a class of terpenoid compounds, represent a potential yet underexplored area for the development of novel analgesic agents. As derivatives of the p-menthane scaffold, which is common to many biologically active monoterpenes, they are structurally positioned to interact with key pathways in nociceptive signaling. This technical guide provides an in-depth analysis of the antinociceptive properties of closely related p-menthane derivatives, offering a predictive insight into the potential efficacy, mechanisms of action, and experimental validation of p-menthane triols. By examining the established data for compounds like p-cymene (B1678584) and menthol (B31143), we can extrapolate potential signaling interactions, including modulation of transient receptor potential (TRP) channels and opioid pathways. This paper aims to serve as a foundational resource for researchers and professionals in drug development by presenting structured data, detailed experimental protocols, and visualized signaling pathways to guide future investigations into this promising class of compounds.

Quantitative Data on Related p-Menthane Derivatives

Table 1: Antinociceptive Effects of p-Cymene in the Acetic Acid-Induced Writhing Test

CompoundDose (mg/kg)Route of AdministrationAnimal Model% Inhibition of WrithingReference
p-Cymene50i.p.Mice45.2%[1]
p-Cymene100i.p.Mice68.7%[1]
p-Cymene200i.p.Mice85.4%[1]

Table 2: Antinociceptive Effects of p-Cymene in the Formalin Test

CompoundDose (mg/kg)Route of AdministrationAnimal ModelPhase% Inhibition of LickingReference
p-Cymene50i.p.MiceSecond Phase38.9%[1]
p-Cymene100i.p.MiceSecond Phase55.6%[1]
p-Cymene200i.p.MiceSecond Phase72.2%[1]

i.p. = intraperitoneal

Experimental Protocols for Antinociceptive Screening

The following are detailed methodologies for key experiments commonly used to evaluate the antinociceptive properties of compounds like p-menthane derivatives.

Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.

  • Animals: Male Swiss mice (25-30 g).

  • Procedure:

    • Animals are randomly divided into control, standard, and test groups.

    • The test compound (e.g., a p-menthane derivative) is administered, typically intraperitoneally (i.p.) or orally (p.o.).

    • After a set pre-treatment time (e.g., 30 minutes for i.p.), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

    • The number of writhes is counted for a specific period, usually 20-30 minutes, following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the vehicle-treated control group.

Formalin Test

This model assesses both neurogenic (first phase) and inflammatory (second phase) pain responses.

  • Animals: Male Swiss mice or Wistar rats.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • After the pre-treatment period, a dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.

    • The animal is immediately placed in an observation chamber.

    • The time spent licking or biting the injected paw is recorded in two phases:

      • First Phase (Neurogenic Pain): 0-5 minutes post-injection.

      • Second Phase (Inflammatory Pain): 15-30 minutes post-injection.

  • Data Analysis: The total time spent licking/biting in each phase is compared between the treated and control groups.

Hot Plate Test

This method is used to evaluate central antinociceptive activity against thermal stimuli.[2][3][4][5]

  • Animals: Male mice or rats.

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).[2]

    • Animals are pre-treated with the test compound or vehicle.

    • At predetermined time points, each animal is placed on the hot plate.

    • The latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is established to prevent tissue damage.

  • Data Analysis: An increase in the latency period in the treated group compared to the control group indicates a central analgesic effect.

Potential Signaling Pathways and Mechanisms of Action

Based on the known mechanisms of structurally related monoterpenes like menthol and p-cymene, the following signaling pathways are proposed as potential targets for the antinociceptive action of p-menthane triols.

Modulation of Transient Receptor Potential (TRP) Channels

TRP channels are crucial in the transduction of thermal and chemical pain stimuli.[6]

  • TRPV1 (Capsaicin Receptor): Activation of TRPV1 leads to a sensation of noxious heat and pain. Some monoterpenes can modulate TRPV1 activity.[7][8] The interaction of p-menthane triols with TRPV1 could lead to desensitization of nociceptors.

  • TRPM8 (Menthol Receptor): Menthol, a p-menthane derivative, is a known agonist of TRPM8, producing a cooling sensation that can counteract painful stimuli.[8] It is plausible that p-menthane triols could also interact with TRPM8.

  • TRPA1: This channel is involved in sensing irritant chemicals and cold pain. Menthol can also modulate TRPA1 activity.[6]

TRP_Channel_Modulation cluster_nociceptor Nociceptive Neuron p-Menthane Triol p-Menthane Triol TRPV1 TRPV1 p-Menthane Triol->TRPV1 Modulation TRPM8 TRPM8 p-Menthane Triol->TRPM8 Agonism (?) TRPA1 TRPA1 p-Menthane Triol->TRPA1 Modulation Pain Signal Transduction Pain Signal Transduction TRPV1->Pain Signal Transduction Cooling Sensation (Analgesia) Cooling Sensation (Analgesia) TRPM8->Cooling Sensation (Analgesia) TRPA1->Pain Signal Transduction

Figure 1: Potential modulation of TRP channels by p-menthane triols.

Interaction with Opioid Pathways

Some monoterpenes have been shown to interact with the endogenous opioid system.

  • μ-Opioid Receptor (MOR): There is evidence of functional interaction between TRPV1 and μ-opioid receptors in descending pain-inhibitory pathways.[9] Modulation of TRPV1 by p-menthane triols could therefore indirectly influence opioid-mediated analgesia. A direct interaction with opioid receptors is also a possibility that warrants investigation.

Opioid_Pathway_Interaction cluster_descending_pathway Descending Pain-Inhibitory Pathway p-Menthane Triol p-Menthane Triol Opioid Receptors (e.g., MOR) Opioid Receptors (e.g., MOR) p-Menthane Triol->Opioid Receptors (e.g., MOR) Direct Modulation (?) TRPV1 TRPV1 p-Menthane Triol->TRPV1 Modulation Analgesia Analgesia Opioid Receptors (e.g., MOR)->Analgesia TRPV1->Opioid Receptors (e.g., MOR) Functional Interaction

Figure 2: Hypothesized interaction with opioid pathways.

Anti-inflammatory Mechanisms

The antinociceptive effect of many compounds, particularly in the second phase of the formalin test, is linked to their anti-inflammatory properties. p-Menthane derivatives may inhibit the production or action of inflammatory mediators such as prostaglandins (B1171923) and cytokines, which are known to sensitize nociceptors.

Experimental Workflow for Antinociceptive Evaluation

A logical workflow for the comprehensive evaluation of p-menthane triols for their antinociceptive properties is outlined below.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_advanced Advanced Models A Acetic Acid-Induced Writhing B Hot Plate Test C Formalin Test (Neurogenic vs. Inflammatory) B->C D Receptor Antagonist Studies (e.g., Naloxone for Opioid, Capsazepine for TRPV1) C->D C->D E In vitro Receptor Binding/Functional Assays D->E F Neuropathic Pain Models (e.g., CCI, SNI) D->F E->F G Toxicology and Safety Pharmacology F->G End Lead Candidate G->End Start Compound Synthesis /Isolation Start->A Start->B

Figure 3: Proposed experimental workflow for p-menthane triols.

Conclusion and Future Directions

While direct evidence for the antinociceptive properties of p-menthane triols is currently lacking, the data from structurally related p-menthane derivatives strongly suggest a promising avenue for research. The established analgesic and anti-inflammatory effects of compounds like p-cymene, coupled with the known mechanisms of menthol involving TRP channels and opioid pathways, provide a solid foundation for investigating p-menthane triols.

Future research should focus on:

  • Systematic screening of synthesized or isolated p-menthane triols in established in vivo pain models to generate quantitative efficacy data.

  • Elucidation of the specific molecular targets through receptor binding and functional assays, with a focus on TRP channels and opioid receptors.

  • Investigation into their anti-inflammatory properties and the underlying mechanisms, such as inhibition of inflammatory mediators.

  • Structure-activity relationship (SAR) studies to optimize the p-menthane scaffold for enhanced antinociceptive potency and favorable pharmacokinetic profiles.

The exploration of p-menthane triols could lead to the development of novel, non-opioid analgesics with potentially unique mechanisms of action, addressing a significant unmet need in pain management.

References

Methodological & Application

Application Notes: Evaluating the Antioxidant Potential of Diol Compounds using the DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Free radicals and reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes and exposure to environmental stressors. Overproduction of these species can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2][3] This application note provides a detailed protocol for assessing the free radical scavenging activity of a diol compound using the DPPH assay.

The DPPH radical is a stable free radical with a deep violet color, exhibiting a characteristic absorption at approximately 517 nm.[1][2] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the pale yellow-colored diphenylpicrylhydrazine.[2][4][5] The extent of this color change, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the antioxidant.[2]

Principle of the DPPH Assay

The antioxidant activity is quantified by measuring the decrease in the absorbance of the DPPH radical solution in the presence of the test compound. The scavenging effect is expressed as the percentage of DPPH radical inhibition and the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

Experimental Protocol

This protocol outlines the steps for determining the DPPH radical scavenging activity of a test diol compound.

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Test diol compound

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Positive control (e.g., Ascorbic acid, Quercetin, or Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (microplate reader or UV-Vis spectrophotometer)

  • Vortex mixer

  • Micropipettes

Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store the solution in a dark bottle at 4°C. The solution should be freshly prepared.

  • Test Diol Stock Solution: Prepare a stock solution of the diol compound in methanol or ethanol at a known concentration (e.g., 1 mg/mL).

  • Serial Dilutions of Test Diol: From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Positive Control Solution: Prepare a stock solution and serial dilutions of the positive control (e.g., ascorbic acid) in the same manner as the test diol.

Assay Procedure:

  • Pipette 100 µL of each concentration of the test diol, positive control, or blank (methanol/ethanol) into the wells of a 96-well microplate.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Mix the contents of the wells thoroughly.

  • Incubate the microplate in the dark at room temperature for 30 minutes.[6]

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[2][6]

Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration using the following formula:

    % Inhibition = [ (Ablank - Asample) / Ablank ] * 100

    Where:

    • Ablank is the absorbance of the control (DPPH solution without the test sample).

    • Asample is the absorbance of the DPPH solution with the test sample.

  • Determine the IC50 value: Plot the percentage of inhibition against the corresponding concentrations of the test diol. The IC50 value is the concentration of the test diol that causes 50% inhibition of the DPPH radical and can be determined by regression analysis.

Data Presentation

The antioxidant activity of the diol compound can be summarized in the following table for clear comparison with a standard antioxidant.

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
Test Diol 10Value
25Value
50Value\multirow{3}{}{Calculated Value}
100Value
250Value
Ascorbic Acid 1Value
(Positive Control)2.5Value
5Value\multirow{3}{}{Calculated Value}
10Value
25Value

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the DPPH radical scavenging assay.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_diol Prepare Stock & Serial Dilutions of Test Diol prep_diol->mix prep_control Prepare Stock & Serial Dilutions of Positive Control prep_control->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow of the DPPH Radical Scavenging Assay.

Signaling Pathway and Mechanism

The DPPH assay is based on a single electron transfer (SET) or hydrogen atom transfer (HAT) mechanism.[5] Antioxidant compounds, including those with hydroxyl groups like diols, can donate a hydrogen atom to the DPPH radical, neutralizing it and forming the stable DPPH-H molecule. This process leads to the observed color change.

DPPH_Mechanism DPPH DPPH• (Violet) DPPHH DPPH-H (Yellow) DPPH->DPPHH + H• Diol Diol-OH (Antioxidant) Diol_radical Diol-O• (Radical) Diol->Diol_radical - H•

Caption: Mechanism of DPPH Radical Scavenging by a Diol.

Conclusion

The DPPH radical scavenging assay is a reliable and efficient method for screening the antioxidant potential of diol compounds. The protocol provided herein offers a standardized approach for researchers in academia and industry. The IC50 value obtained from this assay serves as a key parameter for comparing the antioxidant efficacy of different compounds and for guiding further research in the development of novel antioxidant-based therapeutics. For a comprehensive evaluation, it is recommended to complement the DPPH assay with other antioxidant assays such as ABTS, FRAP, or ORAC.[2]

References

Application Notes and Protocols: Acetic Acid-Induced Writhing Test for the Evaluation of Mullilam Diol's Analgesic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for assessing the potential analgesic properties of Mullilam diol using the acetic acid-induced writhing test in a murine model. Included are detailed experimental protocols, data presentation guidelines, and visual representations of the experimental workflow and relevant signaling pathways.

Introduction

The acetic acid-induced writhing test is a widely utilized and reliable method for screening the efficacy of peripherally acting analgesic compounds.[1][2][3] Intraperitoneal injection of acetic acid induces a characteristic writhing response in rodents, which is a manifestation of visceral pain.[1][4][5] This pain response is mediated by the release of endogenous inflammatory mediators such as prostaglandins (B1171923) (PGE2 and PGI2), bradykinin, serotonin, and histamine, which sensitize peripheral nociceptors.[1][4] By quantifying the reduction in the number of writhes following the administration of a test compound, researchers can assess its analgesic potential.

This compound, a compound of interest for its potential therapeutic properties, is evaluated in this protocol for its ability to mitigate chemically induced visceral pain. These application notes are designed to provide researchers with a standardized procedure to investigate the analgesic effects of this compound and similar test substances. While specific data on this compound's performance in this assay is not yet publicly available, this document establishes the framework for such an investigation.

Materials and Methods

2.1. Animals:

  • Male ICR mice (or other appropriate strain) weighing 20-30 grams are typically used.[1]

  • Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and have free access to food and water ad libitum.

  • Acclimatize the animals to the laboratory environment for at least one week prior to the experiment.

2.2. Reagents and Test Substance:

  • This compound (Test Substance)

  • Acetic acid solution (0.6% - 1% v/v in distilled water)[1][6]

  • Vehicle (e.g., normal saline, distilled water, or a solution with a non-toxic solvent like DMSO and Tween 80)

  • Positive control: A standard analgesic drug such as Diclofenac Sodium (10 mg/kg) or Morphine Sulfate (5 mg/kg).[5][7]

2.3. Equipment:

  • Animal weighing scale

  • Syringes and needles for administration (oral gavage and intraperitoneal)

  • Observation chambers (transparent)

  • Stopwatch or timer

Experimental Protocol

3.1. Animal Grouping and Dosing:

  • Randomly divide the mice into a minimum of four groups (n=5-10 animals per group):

    • Group I (Vehicle Control): Receives the vehicle.

    • Group II (Positive Control): Receives the standard analgesic drug.

    • Group III (Test Group - Low Dose): Receives a low dose of this compound.

    • Group IV (Test Group - High Dose): Receives a high dose of this compound.

  • Administer the vehicle, positive control, or this compound via the chosen route (e.g., oral gavage or subcutaneous injection) 30-60 minutes before the induction of writhing.[8]

3.2. Induction of Writhing:

  • Following the pre-treatment period, administer the acetic acid solution intraperitoneally (IP) to each mouse. A typical dose is 10 mL/kg of body weight.[6]

3.3. Observation and Data Collection:

  • Immediately after the acetic acid injection, place each mouse individually into an observation chamber.[1]

  • Allow a 5-minute latency period for the onset of writhing.[6]

  • Record the total number of writhes for each animal over a subsequent 10-20 minute observation period.[1][7] A writhe is characterized by a wave of contraction of the abdominal musculature followed by the stretching of the hind limbs.[1][4]

3.4. Data Analysis:

  • Calculate the mean number of writhes for each group.

  • Determine the percentage of inhibition of writhing for the treated groups using the following formula:

    % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

  • Analyze the data using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test), to determine the statistical significance of the results.[8] A p-value of <0.05 is generally considered statistically significant.

Data Presentation

The quantitative results of the acetic acid-induced writhing test should be summarized in a clear and structured table for easy comparison between the different treatment groups.

Table 1: Effect of this compound on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg)Mean Number of Writhes (± SEM)Percentage Inhibition (%)
Vehicle Control-Data-
Positive Controle.g., 10DataData
This compoundLow DoseDataData
This compoundHigh DoseDataData

SEM: Standard Error of the Mean

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the sequential steps of the acetic acid-induced writhing test.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Random Grouping Animal_Acclimatization->Grouping Dosing_Prep Preparation of Doses Grouping->Dosing_Prep Administration Administration of Test Substance / Vehicle / Positive Control Dosing_Prep->Administration Waiting Waiting Period (30-60 min) Administration->Waiting Acetic_Acid Intraperitoneal Injection of Acetic Acid Waiting->Acetic_Acid Observation Observation & Counting of Writhes (10-20 min) Acetic_Acid->Observation Data_Collection Data Collection Observation->Data_Collection Calculation Calculate % Inhibition Data_Collection->Calculation Stats Statistical Analysis Calculation->Stats

Caption: Experimental workflow for the acetic acid-induced writhing test.

5.2. Signaling Pathway of Acetic Acid-Induced Pain

This diagram outlines the proposed signaling pathway initiated by acetic acid and the potential points of intervention for analgesic agents like this compound.

G Acetic_Acid Acetic Acid (Intraperitoneal) Mediators Release of Inflammatory Mediators (Prostaglandins, Bradykinin, etc.) Acetic_Acid->Mediators Nociceptors Sensitization of Peripheral Nociceptors Mediators->Nociceptors Signal Transmission of Pain Signal to CNS Nociceptors->Signal Pain Perception of Pain (Writhing) Signal->Pain Mullilam_Diol This compound (Potential Intervention) Mullilam_Diol->Mediators Inhibition?

Caption: Signaling pathway of acetic acid-induced nociception.

References

Application Notes & Protocols: Formulation of Mullilam Diol for Topical Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and evaluation of Mullilam diol, a naturally derived compound with potential anti-inflammatory properties, for topical drug delivery. The protocols outlined below cover pre-formulation studies, analytical method development, formulation of two distinct topical systems (a hydrogel and an emulsion cream), and their subsequent evaluation.

Pre-formulation Studies: Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to developing a stable and effective dosage form.[1][2][3][4][5]

1.1. Solubility Assessment Protocol

Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents to select appropriate vehicles for formulation.

Methodology:

  • Prepare saturated solutions of this compound in a range of solvents (e.g., propylene (B89431) glycol, ethanol, polyethylene (B3416737) glycol 400, isopropyl myristate, and various buffer solutions from pH 4.0 to 7.4).

  • Equilibrate the solutions at controlled temperatures (e.g., 25°C and 32°C) for 24 hours with continuous agitation.

  • Centrifuge the samples to separate the undissolved solid.

  • Analyze the supernatant for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV, as described in Section 2).

  • Express solubility in mg/mL.

1.2. Octanol-Water Partition Coefficient (Log P) Determination

Objective: To assess the lipophilicity of this compound, which influences its skin penetration potential.

Methodology (Shake-Flask Method):

  • Prepare a stock solution of this compound in 1-octanol (B28484) (pre-saturated with water).

  • Mix a known volume of the octanol (B41247) solution with an equal volume of water (pre-saturated with 1-octanol) in a separatory funnel.

  • Shake the funnel for a predetermined period (e.g., 1 hour) to allow for partitioning.

  • Allow the two phases to separate completely.

  • Determine the concentration of this compound in both the octanol and aqueous phases using a validated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[6][7] The Log P is the logarithm of this value.

1.3. Stability Analysis

Objective: To evaluate the chemical stability of this compound under various stress conditions to identify potential degradation pathways.

Methodology:

  • Subject solutions of this compound to stress conditions, including acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (3% H₂O₂) environments.

  • Expose solid this compound to heat (e.g., 60°C) and photolytic stress (UVA/UVB light).

  • Analyze the samples at various time points using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Table 1: Hypothetical Pre-formulation Data for this compound

ParameterMethodResultImplication for Formulation
Solubility (mg/mL at 25°C) HPLC-UVPropylene Glycol: 55.2Ethanol: 89.5PEG 400: 45.1Isopropyl Myristate: 12.3Water (pH 7.4): <0.1High solubility in common co-solvents suggests suitability for various topical formulations. Poor water solubility indicates the need for solubilizing agents or the use of a suspension.[8][9][10][11][12]
Log P Shake-Flask2.8Indicates good lipophilicity, suggesting favorable passive diffusion across the stratum corneum.
Stability Stress TestingStable at neutral pH and under thermal stress. Shows degradation in strong acidic and basic conditions.Formulation pH should be maintained near neutral (pH 5.5-7.0) to ensure stability.

Analytical Method Development: HPLC for Quantification

A validated HPLC method is crucial for the accurate quantification of this compound in pre-formulation studies and for quality control of the final topical product.[13][14][15][16][17]

Objective: To develop and validate a simple, rapid, and reliable reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.

Methodology:

  • Column and Mobile Phase Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). Test various mobile phase compositions of acetonitrile (B52724) and water or methanol (B129727) and water to achieve optimal separation and peak shape.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer.

  • Method Optimization: Adjust the mobile phase ratio, flow rate, and column temperature to achieve a symmetric peak with a retention time of less than 10 minutes.

  • Method Validation: Validate the optimized method according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.

Table 2: Suggested HPLC Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength To be determined (e.g., 220 nm)
Column Temperature 30°C
Diluent Mobile Phase

Formulation Development Protocols

Based on the pre-formulation data, two types of topical formulations are proposed: a hydrogel for a non-greasy application and an oil-in-water (O/W) cream for its emollient properties.

3.1. Protocol for this compound Hydrogel (1% w/w)

Objective: To formulate a simple, aqueous-based gel for topical delivery of this compound.

Methodology:

  • In a beaker, accurately weigh and dissolve this compound in propylene glycol with gentle stirring.

  • In a separate beaker, disperse Carbopol 940 in purified water and allow it to hydrate (B1144303) completely.

  • Add the this compound solution to the hydrated Carbopol dispersion and mix until uniform.

  • Add phenoxyethanol (B1677644) (preservative) and mix.

  • Slowly add triethanolamine (B1662121) dropwise while stirring to neutralize the Carbopol and form the gel. Continue until the desired pH (approx. 6.0-6.5) and viscosity are achieved.

  • Make up the final weight with purified water and mix thoroughly.

Table 3: Composition of 1% this compound Hydrogel

IngredientFunction% (w/w)
This compoundActive Pharmaceutical Ingredient1.0
Carbopol 940Gelling Agent1.0
Propylene GlycolCo-solvent / Penetration Enhancer10.0
PhenoxyethanolPreservative0.5
TriethanolamineNeutralizing Agentq.s. to pH 6.5
Purified WaterVehicleq.s. to 100

3.2. Protocol for this compound O/W Cream (1% w/w)

Objective: To formulate an emulsion-based cream to enhance skin hydration and potentially improve drug penetration.

Methodology:

  • Oil Phase Preparation: In a beaker, combine cetyl alcohol, stearic acid, and isopropyl myristate. Heat to 70-75°C until all components are melted and uniform.

  • Aqueous Phase Preparation: In a separate beaker, dissolve glycerin and phenoxyethanol in purified water. Heat to 70-75°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed for 5-10 minutes to form a uniform emulsion.

  • Drug Incorporation: In a separate small beaker, dissolve this compound in propylene glycol.

  • Cool the emulsion to below 40°C with gentle stirring. Add the this compound solution and mix until uniform.

  • Adjust the pH if necessary with a suitable agent.

  • Continue to stir gently until the cream has cooled to room temperature.

Table 4: Composition of 1% this compound O/W Cream

PhaseIngredientFunction% (w/w)
Oil Phase Stearic AcidEmulsifier / Thickener8.0
Cetyl AlcoholEmollient / Thickener4.0
Isopropyl MyristateEmollient / Penetration Enhancer5.0
Aqueous Phase GlycerinHumectant5.0
PhenoxyethanolPreservative0.5
Purified WaterVehicleq.s. to 100
Active Phase This compoundActive Pharmaceutical Ingredient1.0
Propylene GlycolCo-solvent / Penetration Enhancer10.0

Formulation Evaluation Protocols

The prepared formulations must be evaluated for their physicochemical properties and in vitro performance.[18][19][20][21][22]

4.1. Physicochemical Characterization

Methodology:

  • Appearance: Visually inspect the formulations for color, homogeneity, and phase separation.

  • pH Measurement: Determine the pH of a 10% dispersion of the formulation in water using a calibrated pH meter.

  • Viscosity: Measure the viscosity using a rotational viscometer with an appropriate spindle at controlled temperature (25°C).

  • Drug Content Uniformity: Assay several samples from different locations within a single batch to ensure uniform distribution of this compound using the validated HPLC method.

4.2. In Vitro Release Testing (IVRT)

Objective: To assess the rate of release of this compound from the formulations, which is a critical performance attribute.

Methodology (Using Franz Diffusion Cells):

  • Apparatus Setup: Assemble vertical Franz diffusion cells with a suitable synthetic membrane (e.g., polysulfone) separating the donor and receptor chambers. The receptor chamber is filled with a phosphate (B84403) buffer solution (pH 7.4) containing a solubilizing agent (e.g., 2% Oleth-20) to maintain sink conditions. The temperature should be maintained at 32°C.

  • Sample Application: Apply a finite dose (e.g., 300 mg) of the formulation onto the membrane surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot from the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the withdrawn samples for this compound concentration using the validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against the square root of time. The slope of the linear portion of the plot represents the release rate.

Table 5: Expected Evaluation Results for this compound Formulations

TestSpecificationHydrogelO/W Cream
Appearance Homogeneous, uniformTranslucent, smooth gelWhite, smooth, opaque cream
pH 5.5 - 7.06.46.2
Viscosity (cP at 25°C) Report value15,000 - 25,00020,000 - 35,000
Drug Content (%) 90.0 - 110.0% of label claim98.5%99.2%
IVRT Release Rate (µg/cm²/h^0.5) Report valueHigher initial releaseSlower, more sustained release

Visualizations: Signaling Pathway and Experimental Workflow

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory properties of plants from the Zanthoxylum genus have been documented.[23][24][25][26][27] A potential mechanism of action for this compound could be the inhibition of the pro-inflammatory NF-κB signaling pathway.[28][29][30][31][32]

G cluster_stimuli Pro-inflammatory Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α IL-1β IL-1β Receptor Receptor IL-1β->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates IκB-NF-κB IκB-NF-κB (Inactive) IKK Complex->IκB-NF-κB Phosphorylates IκB NF-κB NF-κB NF-κB_n NF-κB (Active) IκB-NF-κB->NF-κB_n IκB Degradation & NF-κB Translocation DNA DNA NF-κB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Pro-inflammatory Genes Induces This compound This compound

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from pre-formulation to final evaluation of a topical this compound product.

G A This compound API B Pre-formulation - Solubility - Log P - Stability A->B C Analytical Method Development (HPLC) A->C D Formulation Development (Hydrogel & Cream) B->D C->B Quantification E Physicochemical Characterization - pH - Viscosity - Appearance C->E Quantification F Performance Testing - Drug Content - In Vitro Release (IVRT) C->F Quantification D->E D->F G Data Analysis & Formulation Optimization E->G F->G

Caption: Workflow for this compound topical formulation and evaluation.

References

Application Notes: Assessment of Cell Viability Following Mullilam Diol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mullilam diol is a novel natural compound with putative cytotoxic effects on cancer cell lines.[1][2] These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound on cell viability. The primary methods covered are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane integrity.[3] Understanding the cytotoxic and cytostatic effects of novel compounds like this compound is a critical step in early-stage drug discovery and development. These assays provide robust and quantifiable data to determine the dose-dependent effects of the compound on cell proliferation and survival.[4]

Mechanism of Action (Hypothesized)

While the precise mechanism of this compound is under investigation, it is hypothesized to induce apoptosis in rapidly dividing cells. Apoptosis, or programmed cell death, is a crucial pathway for eliminating damaged or cancerous cells.[5] It can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways.[6][7][8] Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.[5][7] The assays described herein will help to elucidate whether this compound's effects are mediated through such cytotoxic mechanisms.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][4][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][4][9] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution (e.g., 10% Triton X-100 in acidic isopropanol)[11]

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the stock) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9][13] Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][9] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Data Presentation:

This compound (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100100100
195.2 ± 4.188.7 ± 3.575.3 ± 5.2
582.1 ± 3.865.4 ± 4.948.9 ± 3.7
1060.5 ± 5.542.3 ± 3.125.1 ± 2.9
2535.8 ± 2.918.9 ± 2.510.2 ± 1.8
5015.2 ± 2.18.1 ± 1.54.5 ± 0.9
LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[14] LDH is a stable cytosolic enzyme that is released upon cell lysis.[14]

Materials:

  • This compound (stock solution in DMSO)

  • LDH Cytotoxicity Assay Kit (containing Substrate Mix, Assay Buffer, and Stop Solution)[14]

  • Cell culture medium

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Cells treated with vehicle control.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[11][15]

    • Background Control: Medium only.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the substrate and assay buffer).[14] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[16] Add 50 µL of stop solution to each well.[16] Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[16] % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation:

This compound (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Control)000
15.1 ± 1.212.5 ± 2.124.8 ± 3.3
518.3 ± 2.535.2 ± 3.851.6 ± 4.5
1040.2 ± 4.158.9 ± 5.275.3 ± 6.1
2565.7 ± 5.882.4 ± 6.590.1 ± 5.9
5085.9 ± 6.393.2 ± 4.996.8 ± 3.7

Visualizations

G Experimental Workflow for Cell Viability Assays cluster_prep Preparation cluster_assay Assay Execution cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate_24h Incubate 24h seed->incubate_24h treat Treat with this compound incubate_24h->treat incubate_treat Incubate (24, 48, 72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt get_supernatant Collect Supernatant incubate_treat->get_supernatant incubate_mtt Incubate 4h add_mtt->incubate_mtt add_dmso Add Solubilizer (DMSO) incubate_mtt->add_dmso read_mtt Read Absorbance (570nm) add_dmso->read_mtt analyze Calculate % Viability / % Cytotoxicity read_mtt->analyze add_ldh_reagent Add LDH Reaction Mix get_supernatant->add_ldh_reagent incubate_ldh Incubate 30 min add_ldh_reagent->incubate_ldh add_stop Add Stop Solution incubate_ldh->add_stop read_ldh Read Absorbance (490nm) add_stop->read_ldh read_ldh->analyze

Caption: Workflow for assessing cell viability with this compound.

G Hypothesized Apoptotic Signaling Pathway cluster_stimulus Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Mullilam_diol This compound Mitochondrion Mitochondrion Mullilam_diol->Mitochondrion Death_Receptor Death Receptor (e.g., Fas) Mullilam_diol->Death_Receptor Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates FADD FADD Death_Receptor->FADD Procaspase8 Procaspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase8->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Apoptosis signaling pathways potentially induced by this compound.

References

Application Notes and Protocols for Antimicrobial Activity Screening of Mullilam Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mullilam diol, a monoterpenoid identified as p-menthane-1α,2β,4β-triol, is a natural compound isolated from plants of the Zanthoxylum genus, including Zanthoxylum rhetsa and Zanthoxylum budrunga. These plants have a history of use in traditional medicine and their extracts have demonstrated a broad spectrum of antimicrobial activities. While various phytochemicals, such as alkaloids and lignans, have been isolated from these plants and confirmed to possess antimicrobial properties, specific antimicrobial activity data for purified this compound is not extensively available in current literature.

These application notes provide a comprehensive guide for researchers to conduct antimicrobial activity screening of this compound. The protocols outlined below are standard, validated methods for assessing the efficacy of natural products against a range of pathogenic microbes. The provided data from crude extracts of the source plants serve as a strong rationale for the evaluation of this compound as a potential novel antimicrobial agent.

Data Presentation: Antimicrobial Activity of Zanthoxylum Extracts

The following tables summarize the antimicrobial activity of extracts from the plant sources of this compound. This data provides a baseline and justification for the antimicrobial screening of the isolated compound.

Disclaimer: The data presented below is for crude and semi-purified extracts of Zanthoxylum rhetsa and Zanthoxylum budrunga and not for isolated this compound. The antimicrobial activity of the extracts is likely due to a combination of various bioactive compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Zanthoxylum rhetsa Extracts

Extract TypeTest OrganismMIC (mg/mL)Reference
50% EthanolicStreptococcus mutans ATCC 251750.078 - 1.25[1]
50% EthanolicStreptococcus pyogenes ATCC 196150.078 - 1.25[1]
50% EthanolicStaphylococcus aureus ATCC 259230.078 - 1.25[1]
50% EthanolicMRSA DMST 206510.078 - 1.25[1]
50% EthanolicCandida albicans ATCC 900280.078 - 1.25[1]
95% EthanolicStreptococcus mutans ATCC 251750.313 - 5[1]
95% EthanolicStreptococcus pyogenes ATCC 196150.313 - 5[1]
95% EthanolicStaphylococcus aureus ATCC 259230.313 - 5[1]
95% EthanolicMRSA DMST 206510.313 - 5[1]
95% EthanolicCandida albicans ATCC 900280.313 - 5[1]
MethanolicFood Pathogens0.312 - 12.5[2]
DichloromethaneFood Pathogens0.312 - 12.5[2]
Ethyl AcetateFood Pathogens0.312 - 12.5[2]
n-HexaneFood Pathogens0.312 - 12.5[2]

Table 2: Zone of Inhibition of Zanthoxylum rhetsa Fruit Extracts

Extract TypeTest OrganismZone of Inhibition (mm)
MethanolicEscherichia coliModerate
EthanolicEscherichia coliModerate
Ethyl AcetateEscherichia coliModerate
MethanolicPseudomonas aeruginosaModerate
EthanolicPseudomonas aeruginosaModerate
Ethyl AcetatePseudomonas aeruginosaGood
MethanolicStaphylococcus aureusHigh
EthanolicStaphylococcus aureusModerate
Ethyl AcetateStaphylococcus aureusModerate
MethanolicKlebsiella sp.Moderate
EthanolicKlebsiella sp.Moderate
Ethyl AcetateKlebsiella sp.Moderate

Note: "Moderate" and "High" are as described in the source literature and are relative to the positive control used in the study.

Proposed Mechanism of Action

While the specific signaling pathways for this compound's antimicrobial activity have not been elucidated, the general mechanism for many diol compounds involves the disruption of the bacterial cell membrane. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death.

G cluster_0 Proposed Antimicrobial Mechanism of Diols Mullilam This compound Membrane Bacterial Cell Membrane Mullilam->Membrane Interaction Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leads to Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Proposed mechanism of action for diol compounds.

Experimental Protocols

Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a preliminary qualitative assay to screen for the antimicrobial activity of this compound.

Materials:

  • This compound

  • Sterile 6 mm paper disks

  • Solvent for dissolving this compound (e.g., DMSO, ethanol)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Test microbial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)

  • Negative control disks (solvent only)

Protocol:

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 5-15 minutes.

  • Application of Disks:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Impregnate sterile paper disks with a known concentration of the this compound solution.

    • Aseptically place the impregnated disks, along with positive and negative control disks, onto the inoculated MHA plate using sterile forceps. Ensure disks are placed at least 24 mm apart.

    • Gently press the disks to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).

    • A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

G A Prepare Standardized Bacterial Inoculum (0.5 McFarland) B Uniformly Swab Inoculum onto Mueller-Hinton Agar Plate A->B C Aseptically Apply this compound-Impregnated Disks (and Control Disks) B->C D Incubate Plates at 37°C for 18-24h C->D E Measure Zone of Inhibition (Diameter in mm) D->E

Kirby-Bauer disk diffusion workflow.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Standardized microbial inoculum (prepared as in the Kirby-Bauer method, then diluted)

  • Multichannel pipette

  • Plate reader (optional, for OD measurements)

  • Positive control (broth + inoculum)

  • Negative control (broth only)

  • Standard antibiotic for comparison

Protocol:

  • Plate Preparation:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the positive control (growth control), and column 12 as the negative control (sterility control).

  • Inoculation:

    • Dilute the standardized 0.5 McFarland inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the diluted inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells (column 12).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).

    • Results can be read visually or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the well with the lowest concentration showing a significant reduction in OD compared to the positive control.

G A Prepare Serial Dilutions of this compound in a 96-Well Plate B Inoculate Wells with Standardized Bacterial Suspension (~5x10^5 CFU/mL) A->B C Include Growth (Positive) and Sterility (Negative) Controls B->C D Incubate Plate at 37°C for 18-24h C->D E Determine MIC: Lowest Concentration with No Visible Growth D->E

Minimum Inhibitory Concentration (MIC) workflow.
Minimum Bactericidal Concentration (MBC) Assay

This assay is performed after the MIC test to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • MHA plates

  • Sterile micropipettes and tips

  • Spreader or sterile loops

  • Incubator

Protocol:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.

  • Plating:

    • Spread the aliquot onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

G A Perform MIC Assay B Select Wells from MIC Plate with No Visible Growth A->B C Plate Aliquots from Selected Wells onto Agar Plates B->C D Incubate Agar Plates at 37°C for 18-24h C->D E Determine MBC: Lowest Concentration with ≥99.9% Kill Rate D->E

Minimum Bactericidal Concentration (MBC) workflow.

Conclusion

The protocols and data presented in these application notes provide a solid framework for the systematic evaluation of this compound's antimicrobial properties. While the source plants, Zanthoxylum rhetsa and Zanthoxylum budrunga, show significant antimicrobial activity, it is imperative to determine the specific contribution of this compound to this effect. The successful execution of these screening assays will provide valuable data for the potential development of this compound as a novel antimicrobial agent.

References

Troubleshooting & Optimization

Technical Support Center: Mullilam Diol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mullilam diol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this compound from its natural sources, primarily Zanthoxylum species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be extracted?

This compound is a naturally occurring monoterpenoid diol with the chemical formula C₁₀H₂₀O₃. It is primarily found in plants of the Zanthoxylum genus, such as Zanthoxylum budrunga and Zanthoxylum rhetsa.[1][2] The essential oil extracted from the ripe seed carpel of Z. rhetsa, known as 'Mullilam oil', is a known source of this compound.[1][2]

Q2: What are the general steps involved in the extraction and isolation of this compound?

The general workflow for obtaining this compound involves:

  • Plant Material Preparation: Collection, drying, and grinding of the plant material (typically seeds or root bark) to increase the surface area for extraction.

  • Extraction: Using a suitable solvent and extraction technique to selectively dissolve this compound and other phytochemicals from the plant matrix.

  • Filtration and Concentration: Separating the solid plant residue from the liquid extract and then concentrating the extract by removing the solvent.

  • Purification: Employing chromatographic techniques to isolate this compound from other co-extracted compounds.

  • Characterization: Using analytical methods like GC-MS and NMR to confirm the identity and purity of the isolated this compound.

Q3: Which extraction method is best for maximizing the yield of this compound?

The optimal extraction method depends on various factors, including the scale of extraction, available equipment, and the desired purity of the final product. Soxhlet extraction is known for its high efficiency with lower solvent consumption compared to maceration.[3] For instance, a study on Azadirachta indica and Terminalia chebula found that Soxhlet extraction with 70% aqueous acetone (B3395972) yielded the highest crude extract of 15.9%.[4] Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can offer higher yields in shorter times.[5][6] A review comparing extraction methods for soursop leaves reported that MAE produced the highest yield at 33.98%.[6]

Q4: How does the choice of solvent affect the extraction yield of this compound?

Solvent polarity is a critical factor. This compound, being a diol, is a polar molecule. Therefore, polar solvents are generally more effective for its extraction. Ethanol (B145695) has been shown to be an efficient organic solvent for extracting bioactive compounds from various plants.[7] Studies on Zanthoxylum budrunga have utilized 95% ethanol for maceration, yielding 1.35-1.45% of crude extract.[8][9] For the extraction of monoterpenes from wine, a comparison of seven solvents revealed that dichloromethane (B109758) and a 1:1 mixture of diethyl ether and pentane (B18724) were the most effective for quantitative analysis.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Crude Extract Yield 1. Inappropriate solvent selection. 2. Insufficient extraction time or temperature. 3. Improper plant material preparation (e.g., particle size too large). 4. Poor quality of plant material.1. Use a more polar solvent like ethanol or methanol, or a mixture of solvents to optimize polarity. 2. Increase the extraction time or temperature, depending on the chosen method (be cautious with thermolabile compounds). 3. Grind the plant material to a fine powder to increase the surface area for extraction. 4. Ensure the plant material is properly identified, harvested at the right time, and stored correctly to prevent degradation of secondary metabolites.
Low Concentration of this compound in the Extract 1. Suboptimal extraction method for polar compounds. 2. Degradation of this compound during extraction. 3. Co-extraction of a high amount of other compounds, diluting the target molecule.1. Consider using Soxhlet extraction or modern techniques like UAE or MAE which can be more efficient for polar compounds. 2. Avoid excessive heat and prolonged extraction times. Use methods like maceration at room temperature or UAE which operates at lower temperatures. 3. Optimize the solvent system to be more selective for polar monoterpenoids. Consider a preliminary non-polar wash to remove lipids and other non-polar compounds.
Difficulty in Purifying this compound 1. Presence of structurally similar compounds. 2. Emulsion formation during liquid-liquid partitioning. 3. Ineffective chromatographic separation.1. Use high-resolution chromatographic techniques like HPLC or flash chromatography with a suitable stationary and mobile phase. 2. To break emulsions, try adding brine, changing the pH, or using centrifugation. 3. Experiment with different solvent gradients and column materials (e.g., silica (B1680970) gel, reversed-phase C18) to improve separation.
Inconsistent Extraction Yields 1. Variation in plant material. 2. Lack of standardized protocol. 3. Inconsistent environmental conditions.1. Source plant material from a consistent supplier and ensure it is from the same batch if possible. 2. Strictly follow a validated and standardized extraction protocol. 3. Control parameters like temperature, light, and humidity during extraction and storage.

Data on Extraction Yields

While specific quantitative data for this compound yield is limited in the literature, the following tables provide data on total extract and essential oil yields from Zanthoxylum species, which can serve as a benchmark.

Table 1: Total Extract and Essential Oil Yield from Zanthoxylum Species

Plant Species Plant Part Extraction Method Solvent/Process Yield (%) Reference
Zanthoxylum budrungaSeedsMaceration95% Ethanol1.45[10]
Zanthoxylum budrungaRoot BarkMaceration95% Ethanol1.35[11]
Zanthoxylum leprieuriiFruitsHydrodistillationWater7.22[12]
Zanthoxylum xanthoxyloidesFruitsHydrodistillationWater3.88[12]
Zanthoxylum schinifoliumEssential OilSupercritical CO₂Carbon Dioxide9.40[5]

Table 2: Comparison of Solvents for Monoterpenoid Extraction

Solvent/Solvent System Polarity Suitability for Polar Monoterpenoids (like this compound) Reference
DichloromethaneMediumHigh
Diethyl ether-Pentane (1:1)Low-MediumHigh
Ethanol (70-95%)HighHigh[4][7]
Acetone (70% aqueous)HighHigh[4]
n-HexaneLowLow (more suitable for non-polar compounds)[13]
WaterHighModerate (can be effective but may extract many other water-soluble compounds)[7]

Experimental Protocols

Here are detailed methodologies for key experiments relevant to this compound extraction.

Protocol 1: Maceration for Crude Extract Preparation
  • Preparation of Plant Material:

    • Air-dry the seeds or root bark of Zanthoxylum budrunga in the shade until a constant weight is achieved.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a large conical flask.

    • Add 500 mL of 95% ethanol to the flask, ensuring all the powder is submerged.

    • Seal the flask and keep it at room temperature for 3-7 days with occasional shaking.

  • Filtration and Concentration:

    • After the maceration period, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Soxhlet Extraction for Higher Efficiency
  • Preparation of Plant Material:

    • Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place a thimble containing 50 g of the powdered plant material into the main chamber of a Soxhlet extractor.

    • Fill the distillation flask with 300 mL of 95% ethanol.

    • Heat the flask to allow the solvent to boil and cycle through the Soxhlet apparatus for 6-8 hours.

  • Concentration:

    • After extraction, cool the apparatus and collect the solvent containing the extract from the distillation flask.

    • Concentrate the extract using a rotary evaporator as described in Protocol 1.

Protocol 3: Purification by Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (hexane).

    • Load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with the non-polar solvent (hexane) and collect the fractions.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a stepwise or gradient manner.

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Isolation:

    • Combine the fractions containing the purified this compound and concentrate them using a rotary evaporator.

Visualizations

Experimental_Workflow cluster_prep Plant Material Preparation cluster_extract Extraction cluster_process Processing cluster_purify Purification & Analysis p1 Collect Zanthoxylum Plant Material p2 Dry Plant Material p1->p2 p3 Grind to Fine Powder p2->p3 e1 Choose Extraction Method (Maceration/Soxhlet/UAE) p3->e1 e3 Perform Extraction e1->e3 e2 Select Solvent (e.g., 95% Ethanol) e2->e3 pr1 Filter to Separate Residue e3->pr1 pr2 Concentrate Filtrate (Rotary Evaporator) pr1->pr2 pu1 Column Chromatography pr2->pu1 pu2 Collect & Combine Fractions pu1->pu2 pu3 Purity Analysis (GC-MS, NMR) pu2->pu3 final Pure this compound pu3->final Isolated this compound

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Low_Yield cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_degradation Degradation Issues start Low Yield of this compound q1 Is the crude extract yield low? start->q1 s1 Optimize Solvent & Method (e.g., Soxhlet, UAE) q1->s1 Yes q3 Is this compound lost during purification? q1->q3 No q2 Is the plant material prepared correctly? s1->q2 s2 Grind to fine powder q2->s2 No q2->q3 Yes s3 Optimize Chromatography (Solvent gradient, column) q3->s3 Yes q5 Is there evidence of degradation? q3->q5 No q4 Are there co-eluting impurities? s3->q4 s4 Use high-resolution techniques (HPLC) q4->s4 Yes s5 Reduce temperature and extraction time q5->s5 Yes

Caption: Troubleshooting logic for low this compound yield.

References

Mullilam Diol: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Mullilam diol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

For long-term storage, it is recommended to store this compound as a powder. The stability of the powder form is dependent on the storage temperature.

Q2: What are the recommended storage conditions for this compound in a solvent?

When dissolved in a solvent, the stability of this compound is more limited. For optimal stability, it is recommended to prepare fresh solutions for immediate use. If storage of a solution is necessary, it should be stored at low temperatures.[1] It is also crucial to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1]

Q3: How long can I store a this compound solution at -20°C?

If a solution of this compound is stored at -20°C for more than one month, it is highly recommended to re-examine its efficacy and purity before use.[1]

Q4: What solvents are suitable for dissolving this compound?

This compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] The choice of solvent will depend on the specific requirements of your experiment.

Q5: I've just received my vial of this compound. How should I handle it?

Upon receipt, it is possible that the compound has adhered to the cap or neck of the vial during transportation. It is good practice to gently shake the vial to ensure all the powder is at the bottom.[1] For liquid products, a brief centrifugation at 200-500 RPM will gather the liquid at the bottom of the vial.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to the stability of this compound in experimental settings.

Issue 1: Loss of Biological Activity or Inconsistent Results

A primary indicator of this compound degradation is a noticeable decrease in its expected biological activity or inconsistent results between experiments.

Potential Causes & Recommended Actions:

  • Improper Storage: Review the storage conditions of your this compound stock (powder or solution) against the recommended guidelines in the FAQ section.

  • Solution Instability: If you are using a stored solution, it may have degraded. It is always best practice to use freshly prepared solutions. If you suspect degradation in a solution stored at -20°C for over a month, its purity should be re-assessed.[1]

  • Repeated Freeze-Thaw Cycles: Aliquoting your stock solution into single-use volumes can help to avoid the detrimental effects of repeated freezing and thawing.[1]

  • Experimental Conditions: The pH, temperature, and light exposure during your experiment could be contributing to degradation. Consider performing a forced degradation study (see Experimental Protocols) to understand the stability of this compound under your specific experimental conditions.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (HPLC, LC-MS)

The presence of unexpected peaks in your chromatogram can be a direct indication of this compound degradation.

Potential Causes & Recommended Actions:

  • Forced Degradation: The compound may be degrading under the experimental conditions. This can be due to factors such as pH, temperature, or exposure to light.

  • Contamination: Ensure that the solvents and reagents used are of high purity and that there is no cross-contamination.

  • Degradation Pathway Analysis: To identify the source of the degradation, a systematic forced degradation study can be performed. This involves intentionally exposing this compound to various stress conditions to identify potential degradation products.

Quantitative Data Summary

While specific public data on the degradation rates of this compound under various conditions is limited, the following table outlines the general recommended storage conditions for natural product compounds like this compound.

FormStorage TemperatureDurationCitation
Powder -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

For researchers needing to assess the stability of this compound within their specific experimental setup, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products and pathways.

Protocol: Forced Degradation Study of this compound

Objective: To determine the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC or UPLC system with a suitable detector (e.g., PDA, MS)

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep the solution at room temperature.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber.

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a validated HPLC or UPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

  • Data Analysis:

    • Calculate the percentage degradation of this compound under each condition.

    • Characterize the major degradation products using mass spectrometry (MS) if available.

Visualizations

G Troubleshooting Workflow for this compound Instability cluster_0 Troubleshooting Workflow for this compound Instability Start Inconsistent Experimental Results or Loss of Activity CheckStorage Review Storage Conditions (Temp, Duration) Start->CheckStorage FreshSolution Prepare Fresh Solution for Each Experiment CheckStorage->FreshSolution Storage is Correct Result Consistent Results CheckStorage->Result Improper Storage Identified & Corrected Aliquot Aliquot Stock Solutions to Avoid Freeze-Thaw Cycles FreshSolution->Aliquot ForcedDegradation Conduct Forced Degradation Study Under Experimental Conditions Aliquot->ForcedDegradation ForcedDegradation->Result

Caption: A logical workflow for troubleshooting instability issues with this compound.

G Experimental Workflow for Forced Degradation Study cluster_1 Experimental Workflow for Forced Degradation Study PrepStock Prepare this compound Stock Solution (1 mg/mL) StressConditions Expose Aliquots to Stress Conditions PrepStock->StressConditions Acid Acid Hydrolysis (0.1 N HCl) StressConditions->Acid Base Base Hydrolysis (0.1 N NaOH) StressConditions->Base Oxidation Oxidation (3% H2O2) StressConditions->Oxidation Thermal Thermal Stress (60°C) StressConditions->Thermal Photo Photolytic Stress StressConditions->Photo Sampling Collect Samples at Timed Intervals (0, 2, 4, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze Samples by HPLC/UPLC-MS Sampling->Analysis Data Calculate % Degradation & Identify Degradants Analysis->Data

Caption: A generalized workflow for conducting a forced degradation study on this compound.

References

Technical Support Center: Mullilam Diol Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Mullilam diol.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered during this compound crystallization?

A1: The most frequent issues include:

  • Oiling out: The compound separates as a liquid instead of a solid.[1][2][3]

  • Poor or no crystal formation: The solution remains clear even after cooling, or only a very small amount of solid precipitates.[1][2]

  • Rapid, uncontrolled crystallization: The solid crashes out of solution too quickly, often leading to the inclusion of impurities.[1][4]

  • Formation of amorphous solid or fine powder: The desired crystalline structure is not achieved.

Q2: Which solvents are recommended for the crystallization of this compound?

A2: this compound is reported to be soluble in a range of organic solvents.[5] The ideal crystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[6] Suitable starting points for solvent screening include:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Acetone

  • DMSO (as a co-solvent)

A mixed solvent system, such as ethanol-water or acetone-hexane, can also be effective.[7]

Q3: How can I improve the yield of my this compound crystals?

A3: A low yield is often due to using too much solvent.[1][2] To improve your yield, you can:

  • Minimize the amount of hot solvent used to dissolve the crude product.

  • Slowly cool the solution to room temperature and then further cool it in an ice bath to maximize precipitation.[6]

  • Partially evaporate the solvent from the mother liquor to induce further crystallization. Be cautious, as this can sometimes lead to the precipitation of impurities.

Troubleshooting Guides

Issue 1: this compound is "oiling out"

This phenomenon occurs when the compound comes out of solution at a temperature above its melting point in that particular solvent.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for "oiling out."

Corrective Actions:

  • Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely. Add a small amount of additional solvent to slightly decrease the concentration.[1][3]

  • Slow Down Cooling: Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, which favors crystal lattice formation over oiling out.[2]

  • Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled, supersaturated solution to act as a nucleation point.[8]

  • Solvent System Modification: Consider using a solvent system with a lower boiling point.

Issue 2: No Crystal Formation

This is often due to either using too much solvent or the solution being supersaturated without nucleation sites.[2]

Troubleshooting Logic:

No_Crystal_Formation start No Crystals Form Upon Cooling check_supersaturation Is the solution supersaturated? start->check_supersaturation reduce_volume Reduce solvent volume (e.g., rotary evaporation) check_supersaturation->reduce_volume No induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Yes reduce_volume->start scratch Scratch inner surface of the flask with a glass rod induce_nucleation->scratch seed_crystal Add a seed crystal induce_nucleation->seed_crystal ultrasonicate Briefly place in an ultrasonic bath induce_nucleation->ultrasonicate cool_further Cool to a lower temperature (ice bath) scratch->cool_further seed_crystal->cool_further ultrasonicate->cool_further outcome Crystals Form cool_further->outcome

Caption: Decision tree for inducing crystallization.

Corrective Actions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[6][7]

    • Seeding: Add a seed crystal of pure this compound.[7][8]

  • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow the solution to cool again.[2]

  • Further Cooling: Place the flask in an ice bath to further decrease the solubility of the diol.[6]

  • Anti-Solvent Addition: If using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which this compound is insoluble) dropwise until the solution becomes slightly cloudy, then warm until it is clear again before slow cooling.

Experimental Protocols

Protocol 1: General Procedure for this compound Crystallization by Slow Cooling
  • Dissolution: In a suitable flask, add the crude this compound. Heat the chosen solvent (e.g., Ethyl Acetate) to its boiling point and add the minimum amount of hot solvent to the flask until all the diol has just dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and keep the solution heated for a few minutes.[6]

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Do not disturb the flask during this period.[6][8]

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[6]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining mother liquor.[6]

  • Drying: Dry the crystals under vacuum to remove residual solvent.[6]

Protocol 2: Crystallization by Vapor Diffusion

This method is suitable for small quantities of this compound when other methods have failed.[8]

  • Preparation: Dissolve the this compound in a small volume of a "good" solvent (e.g., Dichloromethane) in a small, open vial.

  • Setup: Place this small vial inside a larger jar or beaker that contains a layer of a volatile "anti-solvent" (e.g., Hexane), in which the diol is insoluble. The level of the anti-solvent should be below the top of the inner vial.

  • Diffusion: Seal the larger container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually decreasing the solubility of the this compound and promoting slow crystal growth.[8]

  • Incubation: Leave the sealed container undisturbed in a location with a stable temperature for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Data Presentation

The choice of solvent and the cooling rate are critical parameters in crystallization. The following tables provide hypothetical data to illustrate the optimization process.

Table 1: Solvent Screening for this compound Crystallization

Solvent SystemTemperature (°C) for DissolutionCrystal AppearanceYield (%)Purity (%)
Ethyl Acetate75Needles8598
Acetone55Plates7897
Dichloromethane40Small Prisms7296
Ethanol/Water (9:1)78Blocks9099
Acetone/Hexane (1:1)50Needles8298.5

Table 2: Effect of Cooling Rate on Crystal Quality (Solvent: Ethanol/Water 9:1)

Cooling MethodTime to Room Temp.Average Crystal SizeObservations
Rapid Cooling (Ice Bath)< 10 minFine PowderHigh impurity inclusion
Moderate Cooling (Air)~ 45 min0.5 - 1.0 mmGood quality crystals
Slow Cooling (Insulated)> 3 hours1.5 - 2.5 mmExcellent, well-defined crystals

References

Optimizing Mullilam Diol Concentration for Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Mullilam diol for various bioassays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new bioassay?

For a novel compound like this compound, a good starting point is to perform a dose-response curve. We recommend a broad concentration range, typically from 1 nM to 100 µM, to determine the optimal concentration for your specific cell line and assay.

Q2: How should I prepare the stock solution of this compound?

The solubility of a compound is critical for accurate and reproducible results. The ideal solvent for this compound should be determined empirically. Start with common laboratory solvents such as DMSO, ethanol, or PBS. To ensure complete dissolution, gentle warming or sonication may be applied. Always prepare fresh stock solutions and store them under appropriate conditions (e.g., -20°C or -80°C) to prevent degradation.

Q3: How can I determine if this compound is stable in my cell culture medium?

Compound stability in the assay medium is crucial for reliable results.[1][2] You can assess the stability of this compound by incubating it in the cell culture medium for the duration of your experiment. At various time points, aliquots can be analyzed by methods such as High-Performance Liquid Chromatography (HPLC) to detect any degradation products.[3]

Q4: What are the common causes of high variability between replicate wells?

High variability can stem from several factors, including inconsistent pipetting, cell seeding density, or compound distribution. Ensure thorough mixing of reagents and careful pipetting to minimize well-to-well variation.[4] Using automated liquid handlers can also improve reproducibility.

Troubleshooting Guide

This guide provides solutions to common problems encountered when optimizing this compound concentrations.

Problem Possible Cause Recommended Solution
No observable effect of this compound - Concentration is too low.- Compound has degraded.- Incorrect assay setup.- Increase the concentration range of this compound.- Verify the stability of the compound in your assay medium.[1][2]- Double-check all assay protocol steps and reagent preparations.[4]
High cell toxicity observed at all concentrations - this compound is cytotoxic at the tested concentrations.- Solvent concentration is too high.- Lower the concentration range significantly.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).
Precipitation of this compound in the culture medium - Poor solubility of the compound at the tested concentration.- Test alternative solvents or co-solvents.- Reduce the final concentration of this compound.- Prepare a more dilute stock solution.
Inconsistent results between experiments - Variation in cell passage number.- Inconsistent incubation times.- Reagent variability.- Use cells within a consistent and low passage number range.- Standardize all incubation times precisely.- Use the same lot of reagents for all related experiments.

Experimental Protocols

Protocol 1: Determination of Optimal Seeding Density
  • Cell Culture: Culture cells in appropriate medium and conditions.

  • Seeding: Seed cells in a 96-well plate at varying densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well).

  • Incubation: Incubate the plate for 24 hours.

  • Analysis: Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo®).

Protocol 2: Dose-Response Curve for this compound
  • Cell Seeding: Seed cells at the optimal density determined in Protocol 1 in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent.

  • Treatment: Add the diluted this compound to the cells, ensuring the final solvent concentration is consistent and non-toxic. Include a vehicle control (solvent only).

  • Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).

  • Analysis: Perform the relevant bioassay to measure the biological response (e.g., cell viability, enzyme activity, gene expression).

  • Data Analysis: Plot the response against the log of the this compound concentration to determine the EC50 or IC50 value.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare this compound Stock Solution C Perform Dose-Response Experiment A->C B Determine Optimal Cell Seeding Density B->C D Incubate Cells with this compound C->D E Measure Biological Response D->E F Calculate EC50/IC50 Values E->F

Caption: Workflow for this compound optimization.

Signaling_Pathway_Hypothesis Hypothetical Signaling Pathway for this compound Mullilam This compound Receptor Cell Surface Receptor Mullilam->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression regulates BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: Hypothetical this compound signaling.

References

Effect of pH on Mullilam diol stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mullilam Diol

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of pH on the stability and biological activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is pH a critical factor to consider in my experiments?

This compound is a p-menthane-type triol isolated from the plant Zanthoxylum rhetsa. While this compound as a pure compound is expected to be relatively stable, the pH of the experimental environment is a critical parameter. Studies on the essential oils and extracts of Zanthoxylum rhetsa show that pH can significantly influence both the chemical composition and the biological activity of its components[1][2]. Strong acidic or alkaline conditions have been reported to reduce or eliminate the in vitro anti-inflammatory and antimicrobial activities of extracts from the source plant[1]. Therefore, maintaining a consistent and appropriate pH is crucial for reproducible results.

Q2: What is the general stability of this compound at acidic, neutral, and alkaline pH?

Q3: How does pH affect the biological activity of this compound?

The precise impact of pH on the activity of pure this compound is not documented. However, research on Zanthoxylum rhetsa extracts provides important clues. The anti-inflammatory activity of these extracts was diminished under strong alkaline conditions and absent under strong acidic conditions[1]. Conversely, acid-distilled essential oil showed potent antiseptic properties[1]. This suggests that the activity of constituent compounds like this compound could be highly pH-dependent. The pH can affect the compound's conformation, its interaction with biological targets (e.g., enzymes, receptors), or its solubility in the assay medium.

Q4: Can pH affect the solubility of this compound?

This compound is a neutral molecule with three hydroxyl groups, which contribute to its polarity. Its solubility in aqueous buffers is expected to be limited and not significantly influenced by pH in the range of 2-10, as it lacks easily ionizable functional groups. However, extreme pH values can alter the properties of the formulation or assay medium, which may indirectly affect the compound's apparent solubility or cause it to precipitate.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem: I am observing inconsistent or non-reproducible results in my biological assay.

Potential Cause Recommended Solution
Buffer pH Variation The pH of your assay buffer may be inconsistent between experiments. Prepare fresh buffers for each experiment and verify the final pH with a calibrated meter after all components (except the test compound) have been added.
Compound Instability This compound may be degrading in your assay buffer due to pH or temperature. Perform a stability study (see Protocol 1) to determine the compound's half-life under your specific assay conditions.
pH Shift After Compound Addition If this compound is prepared in a stock solution with a different pH (e.g., dissolved in DMSO with acidic/basic traces), it may alter the final pH of the assay well. Ensure the final concentration of the stock solution is low enough to not affect the buffer's pH.

Problem: The activity of my this compound sample is lower than expected.

Potential Cause Recommended Solution
Suboptimal pH for Activity The chosen buffer pH may not be optimal for the biological activity being measured. Based on data from its source extract, activity can be significantly reduced in strongly acidic or alkaline conditions[1]. Test a range of pH values (e.g., 6.0, 7.4, 8.0) to find the optimal condition for your specific assay.
Degradation During Storage The compound may have degraded during storage, especially if stored in an aqueous solution rather than as a dry powder or in a non-aqueous stock (e.g., DMSO). Re-qualify the compound's purity via HPLC or LC-MS.

Troubleshooting Logic Diagram

G start Inconsistent / Low Activity check_ph 1. Verify Buffer pH start->check_ph ph_ok pH is Correct & Stable check_ph->ph_ok [ No ] ph_issue pH is Incorrect / Drifting check_ph->ph_issue [ Yes ] check_stability 2. Assess Compound Stability ph_ok->check_stability sol_ph Solution: - Prepare fresh buffer - Calibrate pH meter - Check stock solution effect ph_issue->sol_ph stable Compound is Stable check_stability->stable [ Yes ] unstable Compound is Degrading check_stability->unstable [ No ] check_assay 3. Evaluate Assay Conditions stable->check_assay sol_stability Solution: - Run stability study (Protocol 1) - Add compound immediately before assay - Adjust pH to improve stability unstable->sol_stability assay_ok Assay Control is Valid check_assay->assay_ok [ Yes ] assay_issue Assay Control Failed check_assay->assay_issue [ No ] sol_assay Solution: - Test alternative pH values - Verify target/enzyme activity - Check co-factors and reagents assay_ok->sol_assay sol_assay_control Solution: - Troubleshoot assay protocol - Rerun with fresh reagents assay_issue->sol_assay_control

Caption: Troubleshooting flowchart for inconsistent this compound activity.

Illustrative Data Summary

The following tables present illustrative data to demonstrate how to report pH-dependent stability and activity for this compound. Note: These values are examples and not based on experimental results.

Table 1: Illustrative pH-Dependent Stability of this compound (Data obtained from HPLC analysis after incubation at 37°C)

Buffer pHHalf-life (t½) in hours% Remaining after 24h
3.018.539%
5.0150.290%
7.4>20098%
9.085.678%

Table 2: Illustrative pH-Dependent Activity of this compound (Data obtained from an in-vitro anti-inflammatory assay)

Buffer pHIC₅₀ (µM)Max Inhibition (%)
6.025.485%
7.415.198%
8.542.865%

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment by HPLC

This protocol outlines a method to determine the stability of this compound in various aqueous buffers.

  • Buffer Preparation: Prepare a set of buffers (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10) at the desired pH values.

  • Stock Solution: Prepare a concentrated stock solution of this compound in a non-aqueous solvent like DMSO or ethanol (B145695) (e.g., 10 mM).

  • Incubation Samples: Spike the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the final percentage of the organic solvent is low (<1%) to not affect the buffer pH.

  • Time Points: Aliquot the samples for analysis at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours). Store the aliquots at the desired temperature (e.g., 25°C or 37°C). The T=0 sample should be quenched immediately.

  • Quenching: Stop potential degradation at each time point by mixing the aliquot with a quenching solution (e.g., acetonitrile) and storing it at -20°C until analysis.

  • HPLC Analysis: Analyze the samples using a suitable reverse-phase HPLC method. Monitor the peak area of the this compound parent peak.

  • Data Analysis: Plot the natural logarithm of the this compound peak area versus time for each pH. The degradation rate constant (k) is the negative of the slope. Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Workflow for pH Stability Protocol

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Buffers (pH 3, 5, 7.4, 9) e1 Spike Stock into Buffers (Final Conc: 100 µM) p1->e1 p2 Prepare 10 mM This compound Stock (in DMSO) p2->e1 e2 Aliquot for Time Points (0, 2, 4, 8, 24h) e1->e2 e3 Incubate at 37°C e2->e3 e4 Quench Samples (e.g., with ACN) e3->e4 a1 HPLC Analysis (Monitor Peak Area) e4->a1 a2 Plot ln(Area) vs. Time a1->a2 a3 Calculate k and t½ a2->a3

Caption: Experimental workflow for assessing this compound pH stability.

Protocol 2: General Guideline for pH-Dependent Activity Assays

This protocol provides a template for assessing how pH influences the biological activity of this compound.

  • Select Assay Buffers: Choose buffers that are compatible with your specific assay (e.g., cell-based, enzyme inhibition) and cover a physiologically relevant pH range (e.g., HEPES or Phosphate buffers for pH 6.5, 7.4, and 8.0).

  • Validate Buffer Compatibility: Run assay controls (without the compound) at each selected pH to ensure the buffer itself does not interfere with the assay readout (e.g., cell viability, enzyme activity).

  • Prepare Compound Dilutions: Prepare a serial dilution of this compound. It is recommended to prepare the dilutions in the respective assay buffer for each pH condition to be tested.

  • Perform Assay: Execute your standard assay protocol in parallel for each pH condition. Include positive and negative controls for each pH plate.

  • Data Analysis: Determine the relevant activity metric (e.g., IC₅₀, EC₅₀) for each pH value. Compare the results to identify the optimal pH for this compound activity in your system.

References

Validation & Comparative

A Comparative Analysis of Mullilam Diol's Bioactivity with Synthetic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of Mullilam diol, a naturally occurring monoterpenoid, with functionally similar synthetic compounds. Due to the limited publicly available data on the specific bioactivity of isolated this compound, this comparison leverages data from the essential oils and extracts of plants in which it is found, alongside structurally or functionally related synthetic molecules.

Executive Summary

This compound, structurally identified as (±)-p-menthan-1α,2β,4β-triol, is a constituent of the essential oils from plants of the Zanthoxylum genus, notably Zanthoxylum rhetsa and Zanthoxylum budrunga. These plants have a history of use in traditional medicine for treating inflammatory conditions and other ailments. While specific quantitative bioactivity data for this compound is scarce, the essential oil of Zanthoxylum rhetsa has demonstrated potent anti-inflammatory effects. This guide will compare this activity with that of synthetic cyclohexane (B81311) derivatives that have been investigated for their anti-inflammatory and anticancer properties.

Data Presentation: Bioactivity Comparison

The following table summarizes the available quantitative data for the anti-inflammatory and anticancer activities of extracts containing this compound and representative synthetic compounds. It is important to note that the activity of the natural extracts represents the combined effect of all their components, not just this compound.

Compound/ExtractBioactivity TypeAssayTarget/Cell LineIC50/LC50Citation
Natural
Zanthoxylum rhetsa Fruit Essential OilAnti-inflammatoryNitric Oxide (NO) InhibitionLipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells16.42 ng/mL[1]
Zanthoxylum rhetsa Pericarp Hexane ExtractAnti-inflammatoryNitric Oxide (NO) InhibitionLipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells11.99 ± 1.66 µg/mL[2]
Zanthoxylum rhetsa Pericarp 95% Ethanol ExtractAnti-inflammatoryNitric Oxide (NO) InhibitionLipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells15.33 ± 1.05 µg/mL[2]
Synthetic
Cyclohexane-1,3-dione derivative (Compound 5c)AnticancerMTT AssayHuman breast adenocarcinoma (MDA-MB-231) cell line10.31 ± 0.003 µg/mL[3]
Cyclohexene oxide derivative (CA)AnticancerCell Counting Kit-8Glioblastoma (U251) cells5.161 µM[4]
Cyclohexene oxide derivative (CA)AnticancerCell Counting Kit-8Glioblastoma (A172) cells6.440 µM[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated by lipopolysaccharide (LPS).

Cell Culture:

  • RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Assay Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound-containing extract or synthetic compound) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compound.

  • Incubate the plate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

  • The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Cell Culture:

  • Human cancer cell lines (e.g., MDA-MB-231, U251, A172) are cultured in a suitable medium supplemented with FBS and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Assay Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compound (e.g., synthetic cyclohexane derivative) for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

  • The LC50 or IC50 value, the concentration of the compound that causes 50% cell death or inhibition of proliferation, is calculated from the dose-response curve.

Mandatory Visualization

Experimental_Workflow_NO_Inhibition cluster_setup Cell Seeding & Treatment cluster_incubation Incubation & NO Production cluster_detection Detection & Analysis seed Seed RAW 264.7 cells in 96-well plate adhere Incubate overnight for adherence seed->adhere treat Treat with Test Compound adhere->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect Supernatant incubate->supernatant griess Add Griess Reagent supernatant->griess absorbance Measure Absorbance (540 nm) griess->absorbance calculate Calculate % Inhibition and IC50 absorbance->calculate

Workflow for the Nitric Oxide (NO) Inhibition Assay.

Experimental_Workflow_MTT_Assay cluster_setup Cell Seeding & Treatment cluster_incubation Incubation & MTT Reaction cluster_detection Detection & Analysis seed Seed Cancer Cells in 96-well plate attach Incubate overnight for attachment seed->attach treat Treat with Test Compound attach->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate for 3-4 hours (Formazan formation) add_mtt->formazan solubilize Solubilize Formazan formazan->solubilize absorbance Measure Absorbance (500-600 nm) solubilize->absorbance calculate Calculate % Viability and IC50/LC50 absorbance->calculate

Workflow for the MTT Cell Viability Assay.

Discussion and Future Directions

The available data suggests that natural extracts containing this compound possess significant anti-inflammatory activity. The potent NO inhibition by the essential oil of Zanthoxylum rhetsa indicates the presence of highly active compounds. While the specific contribution of this compound to this activity is yet to be elucidated, its structural similarity to other bioactive monoterpenoids suggests it may play a role.

The synthetic cyclohexane derivatives presented here demonstrate a range of anticancer activities. A direct comparison of potency with the natural product is challenging due to the different biological activities and assay systems. However, the data highlights that the cyclohexane scaffold is a viable starting point for the development of new therapeutic agents.

Future research should focus on the isolation and purification of this compound to determine its specific anti-inflammatory and anticancer activities. This would enable a more direct and meaningful comparison with synthetic analogues and facilitate structure-activity relationship (SAR) studies to design more potent and selective compounds. Furthermore, elucidating the mechanism of action of this compound and its synthetic counterparts will be crucial for their potential development as therapeutic agents.

References

A Comparative Guide to Mullilam Diol and DEET as Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective and safe insect repellents is ongoing. While N,N-Diethyl-meta-toluamide (DEET) has long been the gold standard, interest in plant-derived compounds continues to grow. This guide provides a detailed comparison of DEET and Mullilam diol, a naturally occurring monoterpenoid, as insect repellents, focusing on their performance, mechanisms, and the experimental data available to date.

Overview of this compound and DEET

This compound , structurally identified as (±)-p-menthan-1α,2β,4β-triol, is a monoterpenoid found in plants of the Zanthoxylum genus, including Zanthoxylum rhetsa and Zanthoxylum budrunga.[1][2][3] As a plant-derived compound, it is part of a broad class of essential oils and extracts that are being investigated for their insect-repellent properties.[4][5]

DEET (N,N-Diethyl-meta-toluamide) is a synthetic chemical compound that has been the most widely used active ingredient in insect repellents for over six decades.[6][7] Its efficacy against a wide range of biting insects, including mosquitoes, ticks, and flies, is well-documented through extensive scientific research.[8]

Performance and Efficacy: A Data-Driven Comparison

Direct comparative studies on the isolated this compound are not available in the current scientific literature. Therefore, to provide a meaningful comparison, this guide presents data on the repellent efficacy of essential oils and extracts from Zanthoxylum species, the natural source of this compound. It is important to note that the repellent activity of these extracts is likely due to a synergistic effect of multiple constituents, including but not limited to this compound.

Quantitative Repellency Data
Active Ingredient/ExtractConcentrationTarget InsectEfficacy MetricResultReference
DEET 25%Aedes aegyptiMedian Complete Protection Time3.5 hours[9]
DEET + 5% Vanillin (B372448) 25%Aedes aegyptiMedian Complete Protection Time5.5 hours[9]
DEET + 5% Vanillin 25%Field Mosquitoes% Protection99.7%[9]
Ethanolic Fruit Extract of Zanthoxylum rhetsa 100 ppmAedes aegypti% Protection27.42%[10][11]
200 ppmAedes aegypti% Protection48.0%[11]
300 ppmAedes aegypti% Protection78.57%[11]
400 ppmAedes aegypti% Protection91.42%[11]
500 ppmAedes aegypti% Protection100%[10][11]
Ethanolic Fruit Extract of Zanthoxylum rhetsa 100 ppmCulex quinquefasciatus% Protection26.0%[12]
200 ppmCulex quinquefasciatus% Protection46.8%[12]
300 ppmCulex quinquefasciatus% Protection77.0%[12]
400 ppmCulex quinquefasciatus% Protection90.9%[12]
500 ppmCulex quinquefasciatus% Protection100%[12]
Zanthoxylum piperitum Essential Oil Not specifiedAedes aegyptiMedian Complete Protection Time1.5 hours[9]
Zanthoxylum piperitum Essential Oil + 5% Vanillin Not specifiedAedes aegyptiMedian Complete Protection Time2.5 hours[9]
Zanthoxylum piperitum Essential Oil + 5% Vanillin Not specifiedField Mosquitoes% Protection100%[9]

*Field mosquito species included Aedes gardnerii, Anopheles barbirostris, Armigeres subalbatus, Culex tritaeniorhynchus, Culex gelidus, Culex vishnui group, and Mansonia uniformis.

Mechanism of Action

The mechanisms by which this compound or Zanthoxylum extracts repel insects have not been specifically elucidated. However, plant-derived repellents generally act as odorants that are unpleasant to insects or interfere with their sensory receptors, masking the attractive cues from a host.

DEET's mechanism of action is more extensively studied, though still a subject of ongoing research. It is believed to work through multiple pathways:

  • Olfactory Receptor Disruption : DEET is thought to interfere with the function of insect odorant receptors (ORs) that detect human attractants like lactic acid and carbon dioxide.[11] This can occur by either inhibiting the receptors or by confusing the insect's sense of smell, making it difficult to locate a host.[9][12]

  • Contact Repellency : Upon landing on a DEET-treated surface, insects experience a bitter taste through their chemoreceptors, which acts as a contact repellent.[12]

  • "Bewilderment" Hypothesis : Some research suggests that DEET doesn't just block attractant signals but creates a repellent "smell" of its own that insects actively avoid.[12]

DEET_Mechanism cluster_mosquito Mosquito Olfactory System cluster_environment Environment Odorant_Receptors Odorant Receptors (ORs) Chemoreceptors Antennal_Lobe Antennal Lobe Odorant_Receptors->Antennal_Lobe Neural Signal Brain Brain Antennal_Lobe->Brain Behavioral_Response Behavioral Response (Repellency/Avoidance) Brain->Behavioral_Response Processes Signal Human_Host Human Host (Lactic Acid, CO2) Human_Host->Odorant_Receptors Attractant Cues DEET_Molecule DEET DEET_Molecule->Odorant_Receptors Interference/ Repellent Signal

Figure 1: Proposed Signaling Pathway for DEET's Repellent Action.

Experimental Protocols

The evaluation of insect repellent efficacy follows standardized laboratory and field testing protocols. Below are summaries of the methodologies used in the studies cited in this guide.

Laboratory Repellency Assay (Arm-in-Cage Method)

This method was employed to determine the percentage of protection against mosquito bites.

  • Test Subjects : Human volunteers.

  • Test Insects : Laboratory-reared, host-seeking female mosquitoes (Aedes aegypti or Culex quinquefasciatus).

  • Procedure :

    • The arms of human volunteers are cleaned and dried.

    • A specific area of the forearm is marked and treated with a known concentration of the test substance (e.g., Zanthoxylum rhetsa extract) dissolved in a solvent like ethanol. The other arm may serve as a control.

    • After a short drying period, the treated arm is exposed inside a cage containing a specified number of mosquitoes for a set duration.

    • The number of mosquitoes that land and attempt to bite on the treated and control areas is recorded.

  • Efficacy Calculation : The percentage of protection is calculated based on the reduction in bites on the treated arm compared to the control.

Field Repellency Assay

This method assesses the performance of repellents against natural populations of various mosquito species.

  • Test Subjects : Human volunteers.

  • Test Location : An area with a high natural population of host-seeking mosquitoes.

  • Procedure :

    • Volunteers apply a standard amount of the repellent formulation (e.g., Z. piperitum oil with vanillin or DEET with vanillin) to their exposed skin.

    • Volunteers are positioned in the test area, and the number of mosquito bites received over a specific time period is recorded.

    • Mosquitoes landing on the volunteers are collected for species identification.

  • Efficacy Calculation : Protection percentage is calculated by comparing the number of bites on treated individuals to the number of bites on untreated individuals.

Repellency_Testing_Workflow cluster_lab Laboratory Testing (e.g., Arm-in-Cage) cluster_field Field Testing A Subject Preparation (Arm Cleaning) B Application of Repellent (Known Concentration) A->B C Exposure in Mosquito Cage (Controlled Environment) B->C D Data Collection (Bite/Landing Count) C->D E Calculate % Protection D->E F Subject Preparation G Application of Repellent (Formulation) F->G H Exposure in Natural Habitat G->H I Data Collection (Bite Count, Species ID) H->I J Calculate % Protection I->J Start Start Start->A Lab Start->F Field

Figure 2: General Experimental Workflow for Repellent Efficacy Testing.

Conclusion and Future Directions

DEET remains a highly effective and extensively studied insect repellent, serving as a benchmark for the development of new active ingredients.[8] The available data suggests that extracts from Zanthoxylum species, the natural source of this compound, possess significant insect-repellent properties.[9][10][12] In laboratory settings, high concentrations of Z. rhetsa extract achieved 100% protection against Aedes and Culex mosquitoes.[10][11][12] Furthermore, field trials with Z. piperitum essential oil demonstrated excellent protection against a broad spectrum of mosquito species.[9]

However, a critical gap in the research exists, as there are no published studies on the repellent efficacy of isolated this compound. Future research should focus on:

  • Efficacy of Isolated this compound : Quantitative testing of the purified compound against various insect vectors to determine its intrinsic repellent activity and compare it directly with DEET.

  • Mechanism of Action : Investigating the specific molecular targets and sensory pathways affected by this compound in insects.

  • Formulation Development : Optimizing formulations to enhance the duration of protection and stability of Zanthoxylum-based repellents.

For professionals in drug development, Zanthoxylum species and their constituents like this compound represent a promising area for the discovery of new, natural insect repellents. However, rigorous scientific validation is required to establish their efficacy and safety profiles relative to established standards like DEET.

References

Cross-Referencing NMR Data of Mullilam Diol with Literature: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for cross-referencing Nuclear Magnetic Resonance (NMR) data of Mullilam diol with established literature values. Due to the historical revision of this compound's structure to p-menthan-1α,2β,4β-triol, direct and complete NMR data under a single entry is scarce. This guide presents the available partial ¹H NMR data for this compound and a complete NMR dataset for a structurally related p-menthane (B155814) monoterpenoid, Sobrerol, for comparative purposes.

Data Presentation: NMR Chemical Shifts

A comprehensive comparison of NMR data is crucial for structural elucidation and verification. The following table summarizes the available ¹H NMR data for this compound and the complete ¹H and ¹³C NMR data for Sobrerol.

Note on this compound Data: The provided ¹H NMR data for this compound is partial and was obtained from a 200 MHz spectrum in DMSO-d₆. A complete and officially published dataset for p-menthan-1α,2β,4β-triol (the revised structure of this compound) could not be retrieved from the available literature. Researchers are advised to consult specialized chemical databases and recent publications for any newly available data.

Compound Position ¹H NMR (δ, ppm) Multiplicity J (Hz) ¹³C NMR (δ, ppm)
This compound (p-menthan-1α,2β,4β-triol) (CH₃)₂-C-0.85dNot Available
CH₃1.14sNot Available
H-C-OH3.41tNot Available
-C-OH4.18sNot Available
-C-OH4.59mNot Available
-C-OH5.16dNot Available
Sobrerol (p-menth-6-ene-1,8-diol) 170.0
25.50m121.5
32.15m30.8
41.80m41.5
51.95m27.2
61.25m134.2
71.70s20.8
872.5
91.15s27.0
101.15s27.0

Experimental Protocols

Accurate and reproducible NMR data acquisition is fundamental. Below is a standard experimental protocol for the analysis of a sesquiterpenoid diol like this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved through techniques such as column chromatography or recrystallization.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For polar compounds like diols, Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD) are common choices.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Filtration: Filter the final solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments:

    • To aid in the complete and unambiguous assignment of proton and carbon signals, perform two-dimensional NMR experiments such as:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons (2-3 bonds), which is crucial for determining the carbon skeleton.

Mandatory Visualization

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained NMR data with literature values for compound identification and structural verification.

NMR_Cross_Referencing_Workflow cluster_experimental Experimental Analysis cluster_literature Literature Review cluster_comparison Data Comparison & Verification exp_sample Purified Sample (e.g., this compound) nmr_acq NMR Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) exp_sample->nmr_acq exp_data Experimental NMR Data nmr_acq->exp_data compare Cross-Reference Data exp_data->compare lit_search Search Databases & Publications (e.g., for p-menthan-1α,2β,4β-triol) lit_data Literature NMR Data lit_search->lit_data lit_data->compare match Data Match? compare->match struct_confirm Structure Confirmed match->struct_confirm  Yes struct_discrepancy Structure Discrepancy match->struct_discrepancy  No re_evaluate Re-evaluate Data & Experimental Purity struct_discrepancy->re_evaluate re_evaluate->exp_sample re_evaluate->lit_search

NMR Data Cross-Referencing Workflow

A Comparative Analysis of Mullilam Diol from Diverse Geographical Origins: A Proposed Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mullilam diol, a bioactive compound isolated from the plant Zanthoxylum budrunga Wall. (also known as Zanthoxylum rhetsa), has garnered interest for its potential therapeutic properties.[1][2] Extracts from this plant have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and analgesic effects.[1][3] However, a critical gap exists in the scientific literature regarding the comparative analysis of this compound from different geographical sources. Variations in environmental factors, soil composition, and climate can significantly influence the phytochemical profile of a plant, potentially impacting the yield, purity, and bioactivity of its constituent compounds.

This guide provides a comprehensive framework for conducting a comparative analysis of this compound from various geographical locations. It outlines detailed experimental protocols for key biological assays, presents structured tables for data comparison, and includes visualizations of experimental workflows to guide researchers in this investigative endeavor. While direct comparative data is not yet available, this document serves as a foundational methodology for future research in this area.

Data Presentation: A Framework for Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data should be summarized in the following standardized tables. These tables are designed to capture key metrics related to the yield, purity, and biological efficacy of this compound from different geographical sources.

Table 1: Comparative Yield and Purity of this compound

Geographical SourcePlant Part UsedExtraction Yield (%)Purity of this compound (%)Method of Purity Analysis
Source A (e.g., Thailand) SeedsData to be filledData to be filledHPLC, NMR[4][5]
Source B (e.g., India) SeedsData to be filledData to be filledHPLC, NMR[4][5]
Source C (e.g., China) SeedsData to be filledData to be filledHPLC, NMR[4][5]

Table 2: Comparative Anti-inflammatory Activity of this compound

Geographical SourceConcentration (µg/mL)Nitric Oxide (NO) Inhibition (%)IC₅₀ (µg/mL)
Source A e.g., 10, 25, 50, 100Data to be filledData to be filled
Source B e.g., 10, 25, 50, 100Data to be filledData to be filled
Source C e.g., 10, 25, 50, 100Data to be filledData to be filled
Positive Control (e.g., L-NMMA) Appropriate rangeData to be filledData to be filled

Table 3: Comparative Antioxidant Activity of this compound

Geographical SourceConcentration (µg/mL)DPPH Radical Scavenging (%)IC₅₀ (µg/mL)
Source A e.g., 10, 50, 100, 200Data to be filledData to be filled
Source B e.g., 10, 50, 100, 200Data to be filledData to be filled
Source C e.g., 10, 50, 100, 200Data to be filledData to be filled
Positive Control (e.g., Ascorbic Acid) Appropriate rangeData to be filledData to be filled

Table 4: Comparative Anticancer Activity of this compound

Geographical SourceCell LineConcentration (µg/mL)Cell Viability (%)IC₅₀ (µg/mL)
Source A e.g., MCF-7e.g., 5, 10, 25, 50, 100Data to be filledData to be filled
Source B e.g., MCF-7e.g., 5, 10, 25, 50, 100Data to be filledData to be filled
Source C e.g., MCF-7e.g., 5, 10, 25, 50, 100Data to be filledData to be filled
Positive Control (e.g., Doxorubicin) e.g., MCF-7Appropriate rangeData to be filledData to be filled

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Extraction and Isolation of this compound

A general procedure for the extraction and isolation of this compound from Zanthoxylum budrunga seeds is as follows:

Extraction_Workflow A Plant Material Collection (Z. budrunga seeds from different geographical sources) B Drying and Grinding A->B C Soxhlet Extraction (e.g., with n-hexane or chloroform) B->C D Solvent Evaporation (under reduced pressure) C->D E Crude Extract D->E F Column Chromatography (Silica gel, gradient elution) E->F G Fraction Collection F->G H Thin Layer Chromatography (TLC) (Monitoring of fractions) G->H I Pooling of Fractions (containing this compound) H->I J Recrystallization I->J K Purified this compound J->K L Structural Characterization (NMR, Mass Spectrometry) K->L

Extraction and Isolation Workflow for this compound.

Protocol:

  • Plant Material: Collect seeds of Zanthoxylum budrunga from different geographical locations.

  • Preparation: Air-dry the seeds in the shade and grind them into a coarse powder.

  • Extraction: Subject the powdered material to Soxhlet extraction using a suitable solvent such as n-hexane or chloroform (B151607) for 48-72 hours.

  • Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification: Fractionate the crude extract using column chromatography on silica (B1680970) gel. Elute the column with a gradient of solvents (e.g., n-hexane and ethyl acetate).

  • Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC).

  • Isolation: Pool the fractions containing the compound of interest and concentrate them.

  • Crystallization: Purify the isolated compound by recrystallization from a suitable solvent system (e.g., methanol).

  • Characterization: Confirm the structure and purity of this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5]

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

NO_Assay_Workflow A Seed RAW 264.7 cells (in 96-well plates) B Incubate for 24 hours A->B C Pre-treat with this compound (various concentrations) for 1-2 hours B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect Supernatant E->F G Add Griess Reagent to Supernatant F->G H Incubate for 10-15 minutes G->H I Measure Absorbance at 540 nm H->I J Calculate % NO Inhibition I->J

Nitric Oxide (NO) Assay Workflow.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[6]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for a further 24 hours.[7]

  • Nitrite Measurement: Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[8][9]

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

DPPH_Assay_Workflow A Prepare this compound solutions (various concentrations in methanol) C Mix this compound solution with DPPH solution A->C B Prepare DPPH solution (in methanol) B->C D Incubate in the dark (at room temperature for 30 minutes) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity E->F

DPPH Radical Scavenging Assay Workflow.

Protocol:

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Reagent Preparation: Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol.[10]

  • Reaction: Add the this compound solution to the DPPH solution and mix well.[11]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[10]

  • Data Acquisition: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[11]

  • Analysis: Calculate the percentage of DPPH radical scavenging activity.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A Seed cancer cells (e.g., MCF-7) in 96-well plates B Incubate for 24 hours A->B C Treat with this compound (various concentrations) B->C D Incubate for 24-48 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add Solubilization Solution (e.g., DMSO) F->G H Incubate to dissolve formazan (B1609692) crystals G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J

MTT Assay Workflow for Anticancer Activity.

Protocol:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 24 to 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control.

Conclusion

The systematic investigation of this compound from different geographical sources is a crucial step in understanding the full therapeutic potential of this natural compound. By employing the standardized protocols and data presentation formats outlined in this guide, researchers can generate robust and comparable data. This will not only contribute to a deeper understanding of the influence of geographical origin on the phytochemical properties of medicinal plants but also aid in the identification of optimal sources of this compound for future drug development endeavors. The proposed framework encourages a collaborative and standardized approach to research in this promising area.

References

The Analytical Lens: A Comparative Guide to Diol Identification Using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of chemical analysis, the precise identification of compounds is paramount. For researchers, scientists, and drug development professionals, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This guide provides a comprehensive comparison of GC-MS for the identification of diols, with a focus on the methodological workflows and data interpretation. While specific data for "Mullilam diol" is not prevalent in existing literature, this guide will establish a robust framework for its potential identification by drawing parallels with the analysis of structurally similar diol compounds.

Unraveling Molecular Identities: The GC-MS Approach

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] In essence, a sample mixture is first vaporized and separated into its individual components in the gas chromatograph. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound.

Experimental Protocol: A Generalized Workflow for Diol Analysis

The successful identification of a diol using GC-MS hinges on a well-defined experimental protocol. The following outlines a typical workflow, synthesized from established methodologies for the analysis of various organic compounds, including diols found in natural extracts.[2][3]

1. Sample Preparation: The initial step involves the extraction of the analyte from its matrix. For natural product samples, this often involves solvent extraction (e.g., using methanol, ethanol, or chloroform) followed by a potential derivatization step.[3][4] Derivatization is often employed for diols to increase their volatility and thermal stability, making them more amenable to GC analysis. A common method is silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

2. GC-MS Instrumentation and Conditions: The heart of the analysis lies in the GC-MS system. Key parameters that need to be optimized include:

  • Gas Chromatograph (GC):

    • Injector: A split/splitless injector is commonly used, with an injection volume typically around 1 µL.[1][3] The injector temperature is set high enough to ensure rapid vaporization of the sample without causing thermal degradation.

    • Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate.[1]

    • Column: A capillary column with a non-polar or medium-polarity stationary phase is often employed. A common choice is a 5% diphenyl/95% dimethylpolysiloxane column (e.g., Elite-5MS, Rtx-5).[1][3]

    • Oven Temperature Program: A temperature gradient is crucial for separating compounds with different boiling points. A typical program starts at a lower temperature, holds for a few minutes, and then ramps up to a final, higher temperature.[2][3]

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating reproducible mass spectra.[2]

    • Mass Analyzer: A quadrupole mass analyzer is commonly used to scan a specific mass-to-charge (m/z) range (e.g., m/z 40-600).[2]

    • Detector: An electron multiplier detector amplifies the ion signal.

    • Interface Temperature: The transfer line connecting the GC to the MS is heated to prevent condensation of the analytes.[1]

3. Data Acquisition and Interpretation: The output from the GC-MS is a total ion chromatogram (TIC), which shows the signal intensity versus retention time. Each peak in the TIC represents a separated compound. The mass spectrum corresponding to each peak is then used for identification by comparing it to a spectral library, such as the National Institute of Standards and Technology (NIST) library.[5]

Workflow for Diol Identification using GC-MS

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample Sample containing Diol Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Elution Elution of Diol Separation->Elution Ionization Electron Ionization (70 eV) Elution->Ionization Fragmentation Fragmentation Ionization->Fragmentation MassAnalysis Mass Analysis (Quadrupole) Fragmentation->MassAnalysis Detection Detection MassAnalysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Acquisition Detection->MassSpectrum LibrarySearch NIST Library Comparison MassSpectrum->LibrarySearch Identification Diol Identification LibrarySearch->Identification

Caption: Generalized workflow for the identification of a diol compound using GC-MS.

Comparative Data for Diol Identification

While specific data for "this compound" is unavailable, the following table presents hypothetical yet representative data for the GC-MS analysis of two different diol compounds, illustrating the type of quantitative information obtained. This data is based on typical values observed for similar compounds in GC-MS analyses.[3][5]

ParameterDiol A (Hypothetical)Diol B (Hypothetical)
Retention Time (min) 15.218.5
Molecular Ion (M+) (m/z) 250280
Key Fragment Ions (m/z) 73, 147, 23573, 147, 265
Limit of Detection (LOD) 1 ng/mL1.5 ng/mL
Limit of Quantification (LOQ) 3 ng/mL5 ng/mL

Alternative Methods for Diol Identification

While GC-MS is a robust technique, other analytical methods can also be employed for the identification of diols, particularly for those that are non-volatile or thermally labile.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative that is well-suited for the analysis of a wide range of compounds, including polar and non-volatile diols.[6] In LC-MS, separation is achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), followed by detection with a mass spectrometer.

Key Advantages of LC-MS over GC-MS for Diol Analysis:

  • No Derivatization Required: LC-MS can often analyze diols directly without the need for derivatization, simplifying sample preparation.

  • Suitable for Thermally Labile Compounds: Since the sample is not heated to high temperatures, LC-MS is ideal for diols that may degrade in a hot GC injector.

  • Broader Compound Coverage: LC-MS can analyze a wider range of compounds, including highly polar and high molecular weight diols.

Comparison of GC-MS and LC-MS Workflows

Method_Comparison cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow G_Sample Sample G_Derivatization Derivatization G_Sample->G_Derivatization G_Injection GC Injection G_Derivatization->G_Injection G_Separation Gas Phase Separation G_Injection->G_Separation G_Ionization Electron Ionization G_Separation->G_Ionization G_Detection MS Detection G_Ionization->G_Detection G_Identification Identification G_Detection->G_Identification L_Sample Sample L_Injection LC Injection L_Sample->L_Injection L_Separation Liquid Phase Separation L_Injection->L_Separation L_Ionization Electrospray Ionization (ESI) L_Separation->L_Ionization L_Detection MS Detection L_Ionization->L_Detection L_Identification Identification L_Detection->L_Identification

Caption: Comparison of the logical workflows for GC-MS and LC-MS in diol identification.

Conclusion

Gas Chromatography-Mass Spectrometry is a highly effective and widely used technique for the identification of volatile and semi-volatile diols. Its high sensitivity, reproducibility, and the availability of extensive spectral libraries make it a valuable tool for researchers.[1] While direct experimental data for "this compound" remains elusive, the generalized protocols and comparative data presented in this guide provide a solid foundation for its potential analysis. For non-volatile or thermally sensitive diols, Liquid Chromatography-Mass Spectrometry offers a powerful and often complementary alternative. The choice between these techniques will ultimately depend on the specific physicochemical properties of the diol and the overall analytical goals.

References

Quantitative Analysis of Mullilam Diol in Plant Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of Mullilam diol, a monoterpenoid triol ((1S,2S,4S)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol), in plant extracts. The selection of an appropriate analytical technique is critical for accurate quantification, which is essential in natural product research, drug development, and quality control. This document outlines and compares the most common and effective methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Techniques

The choice of analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of polar monoterpenoids like this compound. The data presented are representative values derived from studies on structurally similar compounds due to the limited availability of specific data for this compound.

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 50 ng/mL0.01 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL5 - 100 ng/mL0.05 - 25 ng/mL
Linearity (r²) > 0.995> 0.99> 0.99
Recovery (%) 85 - 110%80 - 115%90 - 110%
Selectivity ModerateHighVery High
Throughput HighModerateModerate to High
Cost LowModerateHigh
Derivatization Not usually requiredOften required for polar analytesNot usually required

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are generalized yet detailed methodologies for the quantification of this compound using the three compared techniques.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a UV chromophore. While this compound itself lacks a strong chromophore, detection can often be achieved at low UV wavelengths (e.g., 200-220 nm).

Sample Preparation:

  • Extraction: Macerate 1 g of dried and powdered plant material with 20 mL of methanol (B129727) or ethanol (B145695) at room temperature for 24 hours.

  • Filtration: Filter the extract through a 0.45 µm syringe filter.

  • Concentration: Evaporate the solvent under reduced pressure and redissolve the residue in a known volume of the mobile phase.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile (B52724) or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Quantification: Quantification is performed using an external calibration curve prepared with a certified reference standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and provides structural information, making it a powerful tool for the analysis of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is often necessary to increase volatility and thermal stability.

Sample Preparation and Derivatization:

  • Extraction: Perform a solvent extraction as described for HPLC-UV. For less polar monoterpenoids, a hexane (B92381) or dichloromethane (B109758) extraction can be effective.

  • Derivatization: Evaporate the solvent and add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried extract. Heat the mixture at 60-70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups.

Chromatographic and Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Quantification: Quantification is typically performed using a selected ion monitoring (SIM) mode for higher sensitivity and selectivity, with an internal standard for improved accuracy.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it the most advanced technique for trace-level quantification in complex matrices.

Sample Preparation:

  • Extraction: Follow the same extraction procedure as for HPLC-UV.

  • Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step using a C18 or a mixed-mode cartridge may be necessary to remove interferences.

Chromatographic and Spectrometric Conditions:

  • Column: A C18 or a more polar embedded-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to enhance ionization.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

Quantification: Quantification is achieved by constructing a calibration curve using a stable isotope-labeled internal standard for the highest accuracy and precision.

Visualizations

To further clarify the methodologies and their comparisons, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_quant Quantification Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Filtration Filtration/Cleanup Extraction->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization HPLC HPLC-UV Filtration->HPLC LCMSMS LC-MS/MS Filtration->LCMSMS GCMS GC-MS Derivatization->GCMS Quantification Data Analysis & Quantification HPLC->Quantification GCMS->Quantification LCMSMS->Quantification

General workflow for the quantitative analysis of this compound.

Method_Comparison cluster_criteria Performance Criteria cluster_methods Analytical Methods Sensitivity Sensitivity HPLC HPLC-UV Sensitivity->HPLC Moderate GCMS GC-MS Sensitivity->GCMS High LCMSMS LC-MS/MS Sensitivity->LCMSMS Very High Selectivity Selectivity Selectivity->HPLC Moderate Selectivity->GCMS High Selectivity->LCMSMS Very High Cost Cost Cost->HPLC Low Cost->GCMS Moderate Cost->LCMSMS High Throughput Throughput Throughput->HPLC High Throughput->GCMS Moderate Throughput->LCMSMS Moderate-High

Comparison of key performance metrics for analytical techniques.

A Comparative Guide to In Silico Modeling of Mullilam Diol Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel therapeutic compounds like Mullilam diol necessitates a robust framework for predicting and validating their interactions with biological targets. This guide provides a comparative overview of computational methods for modeling the receptor binding of this compound, a novel diol compound. It outlines detailed methodologies for molecular docking and simulation, compares commonly used software platforms, and presents a framework for experimental validation to create a comprehensive workflow for drug discovery researchers.

Comparison of In Silico Molecular Docking Approaches

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[1][2] The choice of docking software is critical, as performance can vary based on the target and ligand characteristics.[3] A comparison of leading academic and commercial software is presented below, evaluating their performance in predicting binding modes for small molecules.

Table 1: Comparison of Molecular Docking Software Performance

Software SuiteAlgorithm TypeScoring Function PrincipleTypical Performance (Success Rate)Key Advantages
AutoDock Vina Iterated Local SearchEmpirical & Knowledge-based~49.0%Open-source, high speed, good accuracy for many protein targets.[3][4]
Glide (Schrödinger) Hierarchical SearchEmpirical (GlideScore)~57.8% (XP Mode)High accuracy, speed, and integration with a full modeling suite.[1][2]
GOLD (CCDC) Genetic AlgorithmEmpirical (GoldScore, ChemScore)~59.8%High accuracy, treats protein flexibility, extensive validation.[2][4]
DOCK 6 Incremental ConstructionPhysics-based (Force Field)~44.0% (Higher with rescoring)Good for specific targets like nucleic acids, highly customizable.[3][4]

Note: Performance metrics are generalized from comparative studies and can vary significantly based on the specific receptor-ligand system.

In Silico Modeling and Experimental Validation Workflow

A rigorous computational workflow integrates molecular docking, molecular dynamics (MD) simulations, and subsequent experimental validation to confirm the in silico predictions.[5][6] This multi-step process enhances the confidence in the identified binding mode and affinity.

G cluster_prep 1. Preparation cluster_docking 2. In Silico Docking & Screening cluster_analysis 3. Post-Docking Analysis cluster_validation 4. Experimental Validation PDB Receptor Structure (PDB) Docking Molecular Docking (e.g., Glide, AutoDock) PDB->Docking Ligand This compound (SDF/MOL2) Ligand->Docking VS Virtual Screening of Analogs Docking->VS Pose Pose Clustering & Scoring Docking->Pose MD Molecular Dynamics Simulation (e.g., GROMACS, AMBER) Pose->MD Energy Binding Free Energy Calculation (MM/PBSA, FEP) MD->Energy BindingAssay Binding Affinity Assay (SPR, ITC, Radioligand) Energy->BindingAssay FunctionalAssay Functional Cellular Assay BindingAssay->FunctionalAssay Final Validated Binding Mode & Lead Compound FunctionalAssay->Final

References

Statistical Analysis of Diterpenoid Diol Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioassay results of diterpenoid diols, a class of natural compounds with significant therapeutic potential. Due to the limited publicly available bioassay data for Mullilam Diol ((±)-p-menthan-1α,2β,4β-triol), this document utilizes the well-researched labdane (B1241275) diol, Sclareol (B1681606), as a representative compound to illustrate the analytical approach. The methodologies and data presentation formats provided herein can be adapted for the analysis of this compound as more specific experimental data becomes available.

Executive Summary

Diterpenoid diols, including the labdane-type sclareol, have demonstrated promising cytotoxic and anti-inflammatory activities in preclinical studies. This guide summarizes the key bioassay data for sclareol, details the experimental protocols for assessing its activity, and visualizes the associated signaling pathways and workflows. The objective is to provide a framework for the statistical analysis and comparison of bioassay results for this important class of compounds.

Data Presentation: Comparative Bioactivity of Sclareol

The following tables summarize the cytotoxic and anti-inflammatory effects of sclareol from various published studies.

Table 1: Cytotoxic Activity of Sclareol against Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)Assay Method
MCF-7Breast Cancer31.1124MTT
MCF-7Breast Cancer27.6548MTT
A549Lung Cancer~59.4 (19 µg/mL)48 (normoxia)MTT
A549Lung Cancer~26.4 (8 µg/mL)48 (hypoxia)MTT
H1688Small Cell Lung Cancer42.1424Not Specified
H146Small Cell Lung Cancer69.9624Not Specified
MG63Osteosarcoma11.0Not SpecifiedCCK8
MG63Osteosarcoma65.212MTT
HeLaCervical CancerNot specified, but dose-dependent inhibition observed24, 48, 72MTT
K562Leukemia< 62.5 (< 20 µg/mL)48Not Specified

Table 2: Anti-inflammatory Activity of Sclareol

AssayModelKey Findings
Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 macrophagesInhibition of NO production[1][2].
iNOS and COX-2 ExpressionLPS-stimulated RAW264.7 macrophagesInhibition of iNOS and COX-2 protein expression[1][2].
Paw Edemaλ-carrageenan-induced mouse modelReduction of paw edema[1][2].
Inflammatory Cytokinesλ-carrageenan-induced mouse modelDecrease in tissue content of NO and TNF-α[1][2].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of bioassay results. The following are representative protocols for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1x10^6 cells/well and allowed to adhere overnight[3].

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., sclareol dissolved in DMSO) for specific durations (e.g., 24, 48, 72 hours). A vehicle control (DMSO) is included[3].

  • MTT Incubation: After the treatment period, MTT solution (0.5 mg/ml) is added to each well, and the plate is incubated for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals[3].

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µl/well of DMSO[3].

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm or 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at a predetermined concentration (e.g., 30 µM sclareol) for a specified time[4].

  • Cell Harvesting: Cells are harvested, centrifuged (1000 g for 5 minutes), and washed with phosphate-buffered saline (PBS)[4].

  • Staining: The cell pellet is resuspended in binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark at room temperature for 10-15 minutes[4].

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Fixation: Harvested cells are washed with PBS and fixed in cold 70% ethanol, added dropwise while vortexing, and stored at 4°C for at least two hours[5][6].

  • Staining: The fixed cells are centrifuged, washed with PBS, and then resuspended in a staining solution containing Propidium Iodide and RNase A. The RNase A is crucial to prevent the staining of RNA[5][6].

  • Incubation: Cells are incubated in the staining solution, protected from light.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle[7].

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows.

G Experimental Workflow for Cytotoxicity and Apoptosis Analysis cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) A Cell Seeding (96-well plate) B Treatment with This compound / Sclareol A->B C MTT Incubation (Formation of Formazan) B->C D Solubilization (DMSO) C->D E Absorbance Reading (Microplate Reader) D->E F IC50 Calculation E->F G Cell Treatment H Cell Harvesting G->H I Staining with Annexin V-FITC & PI H->I J Flow Cytometry Analysis I->J K Quantification of Apoptotic Cells J->K G Sclareol-Induced Apoptotic Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Sclareol Sclareol Bcl2 Bcl-2 (Anti-apoptotic) Sclareol->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Sclareol->Bax Activates Casp8 Caspase-8 (Activation) Sclareol->Casp8 Mito Mitochondrial Membrane Potential (Loss) Bax->Mito Casp9 Caspase-9 (Activation) Mito->Casp9 Casp3 Caspase-3 (Activation) Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Sclareol-Induced Cell Cycle Arrest Sclareol Sclareol G0G1 G0/G1 Phase Sclareol->G0G1 Induces delay in S S Phase Arrest Cell Cycle Arrest G0G1->Arrest G2M G2/M Phase

References

Safety Operating Guide

Prudent Disposal of Mullilam Diol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Mullilam diol is critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive overview of the necessary procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS), is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate personal protective equipment (PPE). This includes impermeable gloves, safety goggles with side shields, and a long-sleeved laboratory coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[1] In case of skin contact, immediately remove contaminated clothing and rinse the affected area with water. For eye contact, flush with copious amounts of water and seek medical attention.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed industrial waste processor.[1] Never dispose of this compound down the drain or with general laboratory waste.

  • Containerization:

    • Ensure the original container of this compound is securely sealed.

    • If the original container is compromised, transfer the waste to a new, compatible, and clearly labeled container. The label should include the chemical name ("this compound Waste"), relevant hazard symbols, and the date of accumulation.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can lead to hazardous reactions.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[1]

    • The storage area should be away from heat, sparks, and open flames.[1]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.

    • Provide them with an accurate description of the waste, including the chemical name and quantity.

  • Documentation:

    • Complete all necessary hazardous waste disposal forms as required by your institution and local regulations. This typically includes a hazardous waste manifest.

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For small spills, use an absorbent material such as sawdust, sand, or a commercial chemical absorbent to contain the liquid.[1] For larger spills, create a dike around the spill to prevent it from spreading.[1]

  • Collection: Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • Reporting: Report the spill to your EHS office immediately.

Summary of Chemical Safety Information

The following table summarizes key safety and physical property information for diol compounds similar to this compound, based on available Safety Data Sheets. It is crucial to consult the specific SDS for the this compound product you are using for precise data.

PropertyInformationSource
Physical State Viscous Liquid[1]
Odor Characteristic[1]
Skin Corrosion/Irritation Causes skin irritation[1]
Eye Damage/Irritation Causes serious eye irritation[1]
Inhalation Hazard May cause respiratory irritation
Extinguishing Agents Carbon dioxide, powder agent, foam agent[1]
Prohibited Extinguishing Agent Water flux[1]
Incompatible Materials Oxidizing agents, epoxy[1]
Hazardous Decomposition Generates amine and organic matter upon thermal decomposition[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MullilamDiolDisposal cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Response start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation containerize Securely Containerize and Label Waste ventilation->containerize segregate Segregate from Incompatible Waste containerize->segregate store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs document Complete Waste Manifest contact_ehs->document end End: Proper Disposal Complete document->end spill->containerize No contain_spill Contain Spill with Absorbent Material spill->contain_spill Yes collect_waste Collect Contaminated Material contain_spill->collect_waste collect_waste->containerize decontaminate Decontaminate Spill Area collect_waste->decontaminate report_spill Report to EHS decontaminate->report_spill

Caption: Workflow for the safe disposal and spill management of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.